PHY34
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[[(3aS,4R,6S,7R,7aR)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O12/c1-30(2)41-26-21(10-31)39-29(24(32)27(26)42-30)40-25-15-9-19(35-4)18(34-3)8-14(15)22(23-16(25)11-36-28(23)33)13-5-6-17-20(7-13)38-12-37-17/h5-9,21,24,26-27,29,31-32H,10-12H2,1-4H3/t21-,24-,26+,27-,29+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJUVXNBXQVOOP-NXMNBGQRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)O)OC3=C4COC(=O)C4=C(C5=CC(=C(C=C53)OC)OC)C6=CC7=C(C=C6)OCO7)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)O)OC3=C4COC(=O)C4=C(C5=CC(=C(C=C53)OC)OC)C6=CC7=C(C=C6)OCO7)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PHY34: A Novel Late-Stage Autophagy Inhibitor for High-Grade Serous Ovarian Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PHY34 is a synthetic small molecule, derived from a natural compound found in tropical plants of the Phyllanthus genus, that has emerged as a potent late-stage autophagy inhibitor with significant anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, experimental validation, and potential as a therapeutic agent, particularly in the context of high-grade serous ovarian cancer (HGSOC).
Core Mechanism of Action: Dual Targeting of Autophagy and Nucleocytoplasmic Transport
This compound exerts its cytotoxic effects on cancer cells through a unique dual mechanism that involves the late-stage inhibition of autophagy and the disruption of nucleocytoplasmic transport. This leads to the induction of apoptosis, or programmed cell death, in cancer cells.[1][2]
Late-Stage Autophagy Inhibition via ATP6V0A2 Targeting
Autophagy is a cellular recycling process that is often upregulated in cancer cells to promote survival under stressful conditions. This compound disrupts this pro-survival mechanism by inhibiting autophagy at a late stage, specifically by targeting the ATP6V0A2 subunit of the vacuolar-type H+-ATPase (V-ATPase).[1][2] The V-ATPase is crucial for acidifying lysosomes, a necessary step for their fusion with autophagosomes to form autolysosomes, where the final degradation of cellular waste occurs. By inhibiting ATP6V0A2, this compound prevents this acidification, leading to a blockage of autophagic flux and the accumulation of autophagosomes.
Disruption of Nucleocytoplasmic Transport through CAS/CSE1L Interaction
In addition to its effects on autophagy, this compound also interacts with the Cellular Apoptosis Susceptibility (CAS) protein, also known as Chromosome Segregation 1-Like (CSE1L).[1][2] CAS is a key component of the nucleocytoplasmic transport machinery, responsible for shuttling proteins into and out of the nucleus. By interacting with CAS, this compound disrupts the normal trafficking of nuclear cargo, which can trigger apoptotic pathways.[1]
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound induces cancer cell death.
Caption: Signaling pathway of this compound leading to apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Ovarian Cancer Cell Lines
| Cell Line | Histotype | This compound IC50 (nM) |
| OVCAR3 | High-Grade Serous | Low nanomolar |
| OVCAR8 | High-Grade Serous | Low nanomolar |
Data extracted from Salvi et al., 2022.[1]
Table 2: Efficacy of this compound against Wild-Type and Mutant ATP6V0A2
| Cell Line | ATP6V0A2 Status | This compound Potency |
| H4 | Wild-Type | 246 pM |
| H4 | V823 Mutant | > 55.46 nM |
Data demonstrates that the V823 mutation in ATP6V0A2 confers resistance to this compound, confirming it as a direct target.[1][2]
Table 3: In Vivo Efficacy of this compound in an Ovarian Cancer Xenograft Model
| Animal Model | Treatment | Outcome |
| OVCAR8 Xenograft | This compound (0.75 mg/kg, i.p., 3x/week) | Significant reduction in tumor burden |
This compound demonstrates potent in vivo anti-tumor activity in a preclinical model of HGSOC.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
General Experimental Workflow
Caption: Workflow for characterizing this compound's anti-cancer effects.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
-
Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR3, OVCAR8) in 96-well plates at a density of 2,500-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 24, 48, or 72 hours.
-
Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Solubilization: Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine cell viability and calculate IC50 values.
Western Blotting
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., LC3B, cleaved PARP, CAS, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Autophagic Flux Assay (mCherry-eGFP-LC3)
-
Cell Transduction: Transduce HeLa or ovarian cancer cells with a lentiviral vector expressing the mCherry-eGFP-LC3 tandem construct.
-
Cell Seeding: Seed the stable cells in a suitable imaging plate or dish.
-
Compound Treatment: Treat the cells with this compound, positive controls (e.g., rapamycin), and negative controls (e.g., bafilomycin A1).
-
Live-Cell Imaging: Acquire fluorescence images using a confocal microscope.
-
Image Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. A blockage in autophagic flux will result in an accumulation of yellow puncta.
In Vivo Xenograft Model
-
Cell Implantation: Inject OVCAR8 cells intraperitoneally into female nude mice.
-
Tumor Establishment: Allow tumors to establish for a designated period.
-
Treatment: Administer this compound (e.g., 0.75 mg/kg) or vehicle control via intraperitoneal injection three times a week.
-
Tumor Monitoring: Monitor tumor growth over time using methods such as bioluminescence imaging (if cells are luciferase-tagged) or by measuring tumor volume.
-
Endpoint Analysis: At the end of the study, harvest tumors for immunohistochemical analysis of proliferation markers like Ki67.
Conclusion and Future Directions
This compound represents a promising novel therapeutic candidate for HGSOC and potentially other cancers that rely on autophagy for survival. Its dual mechanism of action, targeting both late-stage autophagy and nucleocytoplasmic transport, offers a multi-pronged attack on cancer cell viability. The potent in vitro and in vivo efficacy of this compound warrants further investigation and clinical development. Future studies should focus on elucidating the detailed molecular interactions between this compound and its targets, exploring its efficacy in combination with other chemotherapeutic agents, and evaluating its safety and pharmacokinetic profile in more advanced preclinical models.
References
An In-depth Technical Guide to the Molecular Target Identification of PHY34
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular target identification and mechanism of action of PHY34, a synthetic small molecule with potent anticancer activity, particularly against high-grade serous ovarian cancer (HGSOC).[1][2] this compound was inspired by compounds naturally occurring in plants of the Phyllanthus genus and has been shown to induce apoptosis in cancer cells through late-stage autophagy inhibition.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the efficacy and binding of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value | Reference |
| OVCAR3 | High-Grade Serous Ovarian Cancer | IC₅₀ | 4 nM | [4] |
| OVCAR8 | High-Grade Serous Ovarian Cancer | IC₅₀ | 4 nM | [4] |
| MDA-MB-231 | Breast Cancer | IC₅₀ | 5.2 nM | [4] |
| MDA-MB-435 | Melanoma | IC₅₀ | 23 nM | [4] |
| ATP6V0A2 Wild-Type | - | Cell Death Induction | 246 pM | [1][2] |
| ATP6V0A2 V823 Mutant | - | Resistance | up to 55.46 nM | [1][2] |
Table 2: Binding and Mechanistic Concentrations of this compound
| Assay | Cell Line / System | Metric | Concentration | Reference |
| Competition Pulldown | OVCAR3 & OVCAR8 Lysates | Competition | 1 nM | [5] |
| Apoptosis Induction | OVCAR3 | Significant Increase | 100 nM | [4] |
| Nuclear-Cytoplasmic Proteomics | OVCAR3 | Treatment | 100 nM | [6] |
| Cargo Mislocalization | OVCAR8-NLS-mCherry | Treatment | 10 nM | [1][7] |
Molecular Targets and Mechanism of Action
The primary molecular targets of this compound have been identified as:
-
ATP6V0A2: A subunit of the vacuolar H+-ATPase (V-ATPase), which is crucial for lysosomal acidification and autophagy.[1][2] this compound inhibits the V-ATPase, leading to late-stage autophagy inhibition.[1][3][7]
-
Cellular Apoptosis Susceptibility (CAS) / CSE1L: A key protein involved in nucleocytoplasmic transport.[1][2] this compound interacts with CAS, leading to the alteration of the nuclear localization of various cargo proteins, including those involved in DNA repair and cell proliferation like PCNA, RAD51, and p53.[1][6]
The dual targeting of these pathways leads to the induction of apoptosis in cancer cells.[1][2] Overexpression of CAS has been shown to reduce this compound-induced apoptosis.[1][8]
Signaling Pathways Affected by this compound
This compound modulates several critical signaling pathways within cancer cells.
Autophagy Inhibition Pathway
This compound's primary mechanism involves the inhibition of the V-ATPase complex, specifically targeting the ATP6V0A2 subunit. This disrupts lysosomal function, leading to a blockage in the late stages of autophagy, cellular stress, and eventual apoptosis.
This compound-mediated inhibition of V-ATPase and the autophagy pathway.
Nucleocytoplasmic Transport Disruption
This compound's interaction with CAS (CSE1L) disrupts the normal trafficking of proteins between the nucleus and cytoplasm. This leads to the mislocalization of critical proteins, affecting pathways like p53 signaling and DNA damage repair.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Whitepaper: The Interaction of PHY34 with the V-ATPase Subunit ATP6V0A2
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The vacuolar H+-ATPase (V-ATPase) is a critical enzyme responsible for acidifying intracellular compartments, a process vital for protein degradation, vesicle trafficking, and nutrient sensing. The ATP6V0A2 subunit is an integral component of the V-ATPase's proton-translocating V0 domain. Recent research has identified PHY34, a synthetic small molecule derived from natural compounds, as a potent and specific inhibitor of ATP6V0A2. This interaction disrupts the V-ATPase's function, leading to late-stage autophagy inhibition and subsequent apoptosis in cancer cells. This document provides a detailed technical overview of the this compound-ATP6V0A2 interaction, including its mechanism of action, quantitative parameters, the experimental protocols used for its characterization, and its context within cellular signaling pathways.
Introduction to Core Components
ATP6V0A2: The 'a2' Subunit of V-ATPase
The ATP6V0A2 gene encodes the 'a2' subunit, a 116 kDa integral membrane protein that is a key component of the V-ATPase complex.[1][2] V-ATPases are proton pumps essential for the acidification of various cellular organelles, including lysosomes, endosomes, and the Golgi apparatus.[3][4] This acidification is crucial for:
-
Protein Degradation: Enabling the function of pH-dependent lysosomal hydrolases.[3][4]
-
Vesicular Trafficking: Regulating the movement and maturation of vesicles within the cell.[3]
-
Protein Glycosylation: Maintaining the proper pH of the Golgi apparatus required for modifying proteins.[1][3]
Mutations in the ATP6V0A2 gene are linked to genetic disorders such as Autosomal Recessive Cutis Laxa Type 2A (ARCL2A) and wrinkly skin syndrome, highlighting its importance in connective tissue maintenance and protein processing.[1][3][4] In oncology, the a2 subunit is implicated in regulating key signaling pathways, including Notch and TGF-β, and its inhibition can impact cancer cell viability and migration.[5][6][7]
This compound: A Synthetic Anti-Cancer Compound
This compound is a synthetic small molecule inspired by phyllanthusmins, a class of anti-cancer compounds derived from plants of the Phyllanthus genus.[8][9][10] It was developed as a potent agent against high-grade serous ovarian cancer (HGSOC).[8][9] Mechanistically, this compound has been shown to induce apoptosis in cancer cells by causing late-stage autophagy inhibition.[8][10] Its precise molecular target was identified through unbiased chemoproteomic approaches.[9]
The this compound-ATP6V0A2 Interaction: Mechanism and Consequences
The primary mechanism of action for this compound's anti-cancer activity is its direct inhibition of the ATP6V0A2 subunit.[8][9] This interaction blocks the proton-pumping function of the V-ATPase, leading to a failure in lysosomal acidification. The disruption of the final stages of the autophagy-lysosome pathway triggers apoptosis.[9]
Quantitative Data
The potency of this compound was quantified by comparing its effect on cells expressing wild-type ATP6V0A2 versus a resistant mutant (V823). The data clearly demonstrates a highly specific and potent interaction.[8][9]
| Parameter | Cell Line | Value | Method |
| EC50 (Cell Death) | ATP6V0A2 Wild-Type | 246 pM | Cell Viability Assay |
| EC50 (Cell Death) | ATP6V0A2 V823 Mutant | > 55.46 nM | Cell Viability Assay |
Table 1: Potency of this compound in inducing cell death is dependent on the presence of wild-type ATP6V0A2. The significant shift in potency in the mutant cell line indicates direct target engagement.[8][9]
Signaling Pathway and Cellular Impact
This compound's inhibition of ATP6V0A2 initiates a cascade of events culminating in programmed cell death. A secondary interaction with the Cellular Apoptosis Susceptibility (CAS) protein, also known as CSE1L, has also been identified, linking the V-ATPase inhibition to alterations in nucleocytoplasmic protein transport.[8][9]
Caption: Signaling pathway of this compound action.
Experimental Protocols
The following sections describe the key methodologies used to identify and characterize the this compound-ATP6V0A2 interaction.
Chemoproteomics for Target Identification
An unbiased affinity-based chemoproteomic approach was used to identify the molecular target(s) of this compound in cancer cell lysates.
Protocol: Affinity Pulldown Assay
-
Probe Synthesis: Synthesize a derivative of this compound with an affinity tag (e.g., biotin) attached via a linker.
-
Cell Lysis: Lyse high-grade serous ovarian cancer cells (e.g., OVCAR3, OVCAR8) in non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubation: Incubate the clarified cell lysate with the biotinylated this compound probe for 2-4 hours at 4°C to allow for binding.
-
Competition Control: In a parallel sample, pre-incubate the lysate with an excess of non-biotinylated ("free") this compound for 1 hour before adding the biotinylated probe. This will serve as a negative control for specific binding.
-
Capture: Add streptavidin-coated magnetic beads to the lysates and incubate for 1 hour at 4°C to capture the probe-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Visualize proteins that are present in the probe lane but absent or significantly reduced in the competition control lane. Excise these specific bands and identify the proteins using mass spectrometry (LC-MS/MS).
Caption: Experimental workflow for target identification.
Cell Viability Assay for Potency Determination
To quantify the effect of this compound on cell survival and determine its EC50, a standard cell viability assay is performed.
Protocol: Cell Viability (EC50) Assay
-
Cell Plating: Seed ATP6V0A2 wild-type and mutant cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Treat the cells with a range of concentrations (e.g., from 1 pM to 100 nM) for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
Viability Reagent: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions. This reagent measures metabolic activity (ATP levels) or cellular reduction, which correlates with the number of viable cells.
-
Signal Measurement: Incubate for the recommended time and then measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic regression model to calculate the EC50 value (the concentration at which 50% of cell viability is inhibited).
Conclusion and Future Directions
The identification of this compound as a potent and specific inhibitor of the ATP6V0A2 V-ATPase subunit provides a significant advancement in the development of targeted cancer therapies.[8][9] The direct interaction leads to autophagy blockade and apoptosis, presenting a clear mechanism-of-action.[8][9] The quantitative data confirms a high degree of potency and specificity, making this compound a promising candidate for further preclinical and clinical development.
Future research should focus on:
-
Structural Biology: Elucidating the co-crystal structure of this compound bound to ATP6V0A2 to understand the precise binding mode and inform the design of next-generation inhibitors.
-
Translational Studies: Evaluating the efficacy of this compound in a broader range of cancer models, including patient-derived xenografts, to determine the spectrum of its anti-tumor activity.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the ADME (absorption, distribution, metabolism, and excretion) properties of this compound and developing pharmacodynamic biomarkers to monitor target engagement in vivo.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. ATP6V0A2 - Wikipedia [en.wikipedia.org]
- 3. medlineplus.gov [medlineplus.gov]
- 4. ATP6V0A2 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. The Vacuolar ATPase a2-subunit regulates Notch signaling in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. The V-ATPase a2 isoform controls mammary gland development through Notch and TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PHY34 in Modulating CAS/CSE1L-Mediated Nuclear Cargo Trafficking: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular interactions and functional consequences of PHY34, a synthetic small molecule, on the Cellular Apoptosis Susceptibility (CAS) protein, also known as CSE1L. It provides an in-depth analysis of how this compound influences the intricate process of nuclear cargo trafficking, a critical cellular function often dysregulated in disease states such as cancer. This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to CAS/CSE1L and Nuclear Transport
The proper segregation of cellular components between the nucleus and the cytoplasm is fundamental for eukaryotic cell function. This is maintained by a highly regulated process called nucleocytoplasmic transport, which relies on the nuclear pore complex (NPC) and a family of transport receptors.[1][2]
Cellular Apoptosis Susceptibility (CAS) or CSE1L is a key player in this process. It primarily functions as an export receptor for importin-α.[3] Importin-α is responsible for recognizing and binding to proteins containing a nuclear localization signal (NLS), facilitating their entry into the nucleus. Once inside the nucleus, the cargo is released, and importin-α must be recycled back to the cytoplasm to mediate further import rounds. CSE1L binds to importin-α in the nucleus in a complex with Ran-GTP, transports it through the NPC, and releases it into the cytoplasm upon Ran-GTP hydrolysis.[3] Beyond this canonical role, CSE1L is also implicated in apoptosis, cell proliferation, and has been identified as a potential survival factor in certain cancers, such as ovarian cancer.[4][5]
This compound: A Novel Modulator of Nuclear Trafficking
This compound is a synthetic small molecule derived from a natural compound found in plants of the Phyllanthus genus.[6][7] It has demonstrated potent anticancer activity, particularly in high-grade serous ovarian cancer (HGSOC).[6][7] Mechanistically, this compound has a dual mode of action: it inhibits late-stage autophagy by targeting the ATP6V0A2 subunit of the V-ATPase, and it directly interacts with the nucleocytoplasmic transport machinery by binding to CAS/CSE1L.[6][7]
Identification of CAS/CSE1L as a Primary Target of this compound
The interaction between this compound and CAS/CSE1L was elucidated through an unbiased chemoproteomics approach. This involved using this compound immobilized on beads to pull down its interacting protein partners from HGSOC cell lysates. Mass spectrometry analysis of the pulled-down proteins identified several components of the nucleocytoplasmic transport pathway, with CAS/CSE1L being a prominent hit.[6][7][8]
The following diagram illustrates the experimental workflow for identifying this compound's protein targets.
Chemoproteomics workflow for identifying this compound protein targets.
Quantitative Analysis of this compound's Effects
The interaction between this compound and its targets, and the resulting cellular consequences, have been quantified in several key experiments.
Efficacy of this compound in HGSOC Cells
This compound exhibits potent cytotoxic effects on HGSOC cells. The efficacy is dependent on the presence of its target, the V-ATPase subunit ATP6V0A2.
| Cell Line Context | Metric | Value | Reference |
| ATP6V0A2 Wild-Type | IC50 for Cell Death | 246 pM | [6][7] |
| ATP6V0A2 V823 Mutant | IC50 for Cell Death | > 55.46 nM | [6][7] |
This compound-Induced Mislocalization of Nuclear Cargo
Treatment with this compound leads to a quantifiable disruption of nuclear protein import. This was demonstrated using an OVCAR8 cell line expressing a nuclear localization signal fused to the mCherry fluorescent protein (NLS-mCherry).
| Treatment Condition | Nuclear-to-Cytoplasmic Intensity Ratio (Normalized to Vehicle) | p-value | Reference |
| This compound (10 nM) | Significantly Decreased | < 0.01 | [7] |
| CAS shRNA | Significantly Decreased | < 0.001 | [7] |
These data indicate that both direct inhibition of CAS with this compound and depletion of CAS via shRNA result in a significant failure to properly import NLS-containing cargo into the nucleus.[7]
The Mechanism: How this compound Disrupts CAS/CSE1L Function
This compound's interaction with CAS/CSE1L appears to alter its function, leading to the mislocalization of nuclear cargo. While the precise biochemical details of the inhibition are still under investigation, the functional outcome is a disruption of the normal nucleocytoplasmic transport cycle.
The proposed mechanism involves this compound binding to CAS/CSE1L, which may interfere with its ability to efficiently recycle importin-α from the nucleus to the cytoplasm. This disruption would lead to a depletion of the cytoplasmic pool of importin-α available for binding to new NLS-containing cargo proteins, ultimately resulting in their cytoplasmic accumulation.
The following diagram illustrates the proposed signaling pathway.
Proposed mechanism of this compound's effect on CAS/CSE1L.
Detailed Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Competition Pulldown Assay
This assay confirms the direct interaction between this compound and its target protein, CAS/CSE1L.
-
Preparation of this compound-conjugated beads : this compound is chemically linked to photocrosslinker beads.
-
Cell Lysate Preparation : HGSOC cells (e.g., OVCAR8, OVCAR3) are lysed to extract total protein.
-
Binding : The cell lysate is incubated with the this compound-conjugated beads to allow for the binding of interacting proteins.
-
Competition : Increasing concentrations of free this compound (e.g., starting from 1 nM) are added to the mixture. The free this compound competes with the bead-bound this compound for binding to the target proteins.
-
Washing : The beads are washed to remove non-specifically bound proteins.
-
Elution : The proteins that remain bound to the beads are eluted.
-
Analysis : The eluted proteins and the flow-through are analyzed by immunoblotting using an antibody specific for CAS/CSE1L. A decrease in bead-bound CAS with increasing concentrations of free this compound confirms a direct interaction.[8]
Immunofluorescence for Protein Localization
This method is used to visualize the subcellular localization of proteins.
-
Cell Culture and Treatment : Cells (e.g., OVCAR3, OVCAR4, OVCAR8) are grown on coverslips and treated with this compound or a vehicle control for a specified time.
-
Fixation : Cells are fixed with a solution like 4% paraformaldehyde to preserve their structure.
-
Permeabilization : The cell membranes are permeabilized (e.g., with 0.1% Triton X-100) to allow antibodies to enter the cell.
-
Blocking : Non-specific antibody binding sites are blocked using a solution like 5% bovine serum albumin (BSA).
-
Primary Antibody Incubation : The cells are incubated with a primary antibody that specifically recognizes the protein of interest (e.g., anti-CAS).
-
Secondary Antibody Incubation : After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining : The nucleus and cytoplasm can be stained with specific dyes like DAPI (for the nucleus) and phalloidin (for actin filaments in the cytoplasm) to provide cellular context.
-
Imaging : The coverslips are mounted on slides and imaged using a fluorescence microscope.
-
Quantification : The fluorescence intensity in the nucleus and cytoplasm can be quantified using image analysis software like ImageJ to determine the nuclear-to-cytoplasmic ratio.[7]
Implications for Drug Development
The discovery of this compound's dual mechanism of action opens up new avenues for cancer therapy. The disruption of nucleocytoplasmic transport is an emerging strategy in oncology, as cancer cells are often more reliant on this process to maintain their proliferative state. By targeting CAS/CSE1L, this compound presents a novel approach to inhibiting cancer cell growth and survival. The elevated expression of CAS in HGSOC and its correlation with poorer clinical outcomes further underscore its potential as a valuable therapeutic target.[6][7] Future drug development efforts could focus on designing even more potent and specific inhibitors of the CAS/CSE1L-mediated transport pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Arsenic binds to nuclear transport factors and disrupts nucleocytoplasmic transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Nuclear export protein CSE1L interacts with P65 and promotes NSCLC growth via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular apoptosis susceptibility CAS/CSE1L gene protects ovarian cancer cells from death by suppressing RASSF1C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
PHY34: A Novel Bimodal Inhibitor Inducing Apoptosis in Ovarian Cancer Through Disruption of Autophagy and Nucleocytoplasmic Transport
For Immediate Release
This technical guide provides an in-depth analysis of the synthetic small molecule PHY34 and its mechanism of action in inducing apoptosis in high-grade serous ovarian cancer (HGSOC). The content herein is intended for researchers, scientists, and drug development professionals actively engaged in oncology and cellular biology.
Executive Summary
High-grade serous ovarian cancer remains a significant clinical challenge, with high rates of recurrence and chemoresistance. The novel synthetic small molecule this compound, inspired by natural compounds from the Phyllanthus genus, has demonstrated potent anticancer activity both in vitro and in vivo.[1][2][3] This document details the bimodal mechanism of this compound, which converges on the induction of apoptosis through two distinct but complementary pathways: the inhibition of late-stage autophagy and the disruption of nucleocytoplasmic transport.[4][5] Key molecular targets have been identified as the V-ATPase V0A2 subunit (ATP6V0A2) and the Cellular Apoptosis Susceptibility (CAS) protein, also known as CSE1L.[1][4] This guide synthesizes the current understanding of this compound's effects on these pathways, presents key quantitative data, outlines experimental methodologies used in its characterization, and provides visual representations of its molecular interactions.
Mechanism of Action: A Two-Pronged Attack
This compound induces apoptosis in HGSOC cells not through a single target, but by concurrently disrupting two critical cellular processes.[4]
Inhibition of Late-Stage Autophagy via ATP6V0A2
This compound functions as a potent late-stage autophagy inhibitor.[2][6] This activity is attributed to its direct targeting of the ATP6V0A2 subunit of the vacuolar-type H+-ATPase (V-ATPase).[1][4] V-ATPase is essential for the acidification of lysosomes, a critical step for their fusion with autophagosomes to form autolysosomes, where cellular contents are degraded. By inhibiting ATP6V0A2, this compound prevents this acidification, leading to a blockage of autophagic flux. This inhibition results in the accumulation of autophagosomes and the autophagy marker LC3B-II, ultimately triggering the apoptotic cascade, evidenced by the cleavage of PARP (c-PARP).[3][6]
Disruption of Nucleocytoplasmic Transport via CAS (CSE1L)
In an independent but synergistic mechanism, this compound interacts with the Cellular Apoptosis Susceptibility (CAS/CSE1L) protein.[1][4] CAS is a key component of the nucleocytoplasmic transport machinery, responsible for the export of importin-α from the nucleus, a crucial step in the recycling pathway for nuclear protein import.[1] this compound's interaction with CAS disrupts the localization of nuclear cargo.[1] This disruption is thought to contribute to cellular stress and the activation of DNA damage pathways, further sensitizing the cells to apoptosis.[1][3] The accumulation of mutant p53 in the nucleus, potentially due to this altered transport, may also play a role in inducing apoptosis.[3]
Quantitative Data Summary
The efficacy of this compound has been quantified across several HGSOC cell lines. The data highlights its potent activity in inducing cell death and inhibiting autophagy.
| Parameter | Cell Line | Value | Notes | Reference |
| Cell Death Induction | ATP6V0A2 Wild-Type | 246 pM | This compound was able to induce cell death at picomolar concentrations. | [1][4] |
| ATP6V0A2 V823 Mutant | > 55.46 nM | Mutant cells showed significant resistance to this compound. | [1][4] | |
| Autophagy Inhibition | OVCAR8 | ED₅₀ = 6.29 ± 0.716 nM | This compound is significantly more potent than the known inhibitor Bafilomycin A1. | [3] |
| Bafilomycin A1 (control) | ED₅₀ = 29.1 ± 0.119 nM | Comparative value for autophagy inhibition. | [3] | |
| Cytotoxicity | OVCAR8 | 10 nM | Concentration used to demonstrate reduced viability and PARP cleavage. | [5] |
| OVCAR3 | 100 nM | Concentration used to demonstrate PARP cleavage with CAS knockdown. | [5] |
Experimental Protocols and Workflows
The characterization of this compound's mechanism involved several key experimental techniques.
Target Identification via Chemoproteomics
An unbiased mass spectrometry-based chemoproteomics approach was utilized to identify the molecular targets of this compound.[1][4]
-
Protocol:
-
Probe Synthesis: this compound was synthesized with a linker to allow conjugation to beads.
-
Cell Lysis: HGSOC cells (OVCAR3 and OVCAR8) were lysed to obtain total cellular protein.
-
Affinity Pulldown: The cell lysate was incubated with the this compound-conjugated beads, allowing this compound to bind to its protein targets. Control beads without this compound were used to identify non-specific binding.
-
Elution and SDS-PAGE: Bound proteins were eluted from the beads and separated by size using SDS-PAGE.
-
Mass Spectrometry: Protein bands that appeared specifically in the this compound-bead samples were excised and identified using mass spectrometry. This approach identified CAS/CSE1L as a primary interaction partner.[1][3]
-
Apoptosis and Cell Viability Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay was used to quantify apoptosis.[5] Overexpression of CAS was shown to significantly reduce the percentage of apoptotic cells following this compound treatment.[4][5]
-
Methodology: Cells were treated with this compound, then stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent nucleic acid stain that can only enter cells with compromised membranes, i.e., late apoptotic or necrotic cells). The cell populations were then quantified using a cell counter or flow cytometer.
-
-
Western Blotting for PARP Cleavage: The cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis.
-
Methodology: Cell lysates from treated and untreated cells were separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for cleaved PARP (c-PARP). Increased levels of c-PARP indicate activation of the apoptotic cascade.[3][5] Studies showed that CAS overexpression reduced c-PARP levels, while CAS knockdown increased sensitivity to this compound-induced PARP cleavage.[5]
-
-
Serum Response Bioassay (SRB): Used to measure drug-induced cytotoxicity.
-
Methodology: Cells are treated with the compound, fixed, and stained with Sulforhodamine B (SRB), a dye that binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass and thus the number of living cells.
-
Gene Expression and Manipulation
-
Lentiviral Transduction: Used to create stable cell lines either overexpressing a gene (e.g., CAS) or with reduced gene expression via shRNA (e.g., CAS knockdown).[5] These modified cell lines were crucial in validating the role of CAS in mediating this compound's effects.[5]
Clinical Perspective and Future Directions
While this compound has demonstrated significant preclinical efficacy, no clinical trials for this specific compound have been identified in the current search.[7][8][9] The robust preclinical data, particularly its novel dual-action mechanism, positions this compound as a promising candidate for further development. Future research will likely focus on optimizing its pharmacological properties, defining its binding site with ATP6V0A2, and further exploring the downstream consequences of CAS interaction.[3] The finding that elevated CAS expression correlates with worse clinical outcomes in HGSOC patients suggests that this compound could be particularly effective in a patient population identifiable by a specific biomarker.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. UCSF Ovarian Cancer Clinical Trials for 2025 — San Francisco Bay Area [clinicaltrials.ucsf.edu]
- 8. UCLA Ovarian Cancer Clinical Trials for 2025 — Los Angeles [ucla.clinicaltrials.researcherprofiles.org]
- 9. Facebook [cancer.gov]
Preclinical In Vivo Efficacy of PHY34: A Technical Guide
This technical guide provides an in-depth overview of the preclinical in vivo studies investigating the efficacy of PHY34, a synthetic small molecule derived from compounds found in the Phyllanthus genus. The data presented here is primarily based on studies in high-grade serous ovarian cancer (HGSOC) models, demonstrating this compound's potential as a potent anti-cancer agent. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is a novel anti-cancer compound that has demonstrated significant efficacy in preclinical in vivo models of HGSOC.[1][2][3][4] Its mechanism of action involves the induction of apoptosis through late-stage autophagy inhibition.[1][2][3][4] This is achieved through a dual-targeting mechanism involving the inhibition of the V-ATPase V0A2 subunit and the modulation of nuclear cargo trafficking by interacting with the Cellular Apoptosis Susceptibility (CAS) protein, also known as CSE1L.[1][4] In vivo studies have shown that this compound significantly reduces tumor burden in xenograft models of ovarian cancer.[1][2][3]
Quantitative Efficacy Data
The in vivo anti-tumor activity of this compound was evaluated in a hollow fiber assay and an intraperitoneal xenograft mouse model using HGSOC cell lines.
Hollow Fiber Assay
The hollow fiber assay was conducted to assess the efficacy of this compound against various cancer cell lines implanted intraperitoneally in mice.
| Cell Line | Treatment | Normalized Cell Survival (%) | P-value |
| OVCAR8 | Vehicle | 100 | - |
| OVCAR8 | Paclitaxel | ~50 | < 0.01 |
| OVCAR8 | This compound | ~40 | < 0.001 |
| OVCAR3 | Vehicle | 100 | - |
| OVCAR3 | Paclitaxel | ~60 | < 0.05 |
| OVCAR3 | This compound | ~30 | < 0.0001 |
| HT-29 (Colon) | Vehicle | 100 | - |
| HT-29 (Colon) | Paclitaxel | ~80 | > 0.05 |
| HT-29 (Colon) | This compound | ~50 | < 0.01 |
Data is estimated from graphical representations in the source literature and presented for comparative purposes.
Ovarian Cancer Xenograft Model
The efficacy of this compound was further evaluated in an OVCAR8-RFP intraperitoneal xenograft model.
| Treatment Group | Day 21 Normalized Tumor Burden (Average Radiant Efficiency) | P-value (vs. Vehicle) |
| Vehicle | ~4.0 | - |
| Paclitaxel | ~2.5 | < 0.05 |
| This compound | ~1.5 | < 0.01 |
Tumor burden was quantified by measuring the average radiant efficiency from IVIS imaging, normalized to day 0. Data is estimated from graphical representations in the source literature.
Proliferation Marker Analysis
Immunohistochemical analysis of the proliferation marker Ki67 was performed on tumor tissues from the xenograft study.
| Treatment Group | Ki67 Positive Staining (%) |
| Vehicle | High |
| Paclitaxel | Moderate |
| This compound | Low |
Qualitative assessment based on representative images from the source literature.
Experimental Protocols
Hollow Fiber Assay Protocol
-
Cell Encapsulation : OVCAR8, OVCAR3, and HT-29 cells were encapsulated in biocompatible hollow fibers.
-
Implantation : The fibers were implanted intraperitoneally in mice.
-
Treatment : Mice were treated with either vehicle, paclitaxel (TAX), or this compound once per day for four days.
-
Analysis : The fibers were retrieved, and the survival of the cells within was quantified. Results were normalized to the vehicle control group.
Intraperitoneal Xenograft Model Protocol
-
Cell Line : OVCAR8 cells expressing red fluorescent protein (OVCAR8-RFP) were used.
-
Animal Model : Female nude mice.
-
Tumor Implantation : OVCAR8-RFP cells were xenografted intraperitoneally.
-
Tumor Growth : Tumors were allowed to form.
-
Treatment : Mice were dosed with vehicle, paclitaxel (TAX), or this compound three times per week for three weeks.
-
Tumor Burden Monitoring : Tumor burden was quantified over time using IVIS imaging to measure the average radiant efficiency, which was normalized to day 0.
-
Immunohistochemistry (IHC) : At the end of the study, tumors were harvested, and IHC was performed to stain for the proliferation marker Ki67.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound exerts its anti-cancer effects through a dual mechanism that ultimately leads to apoptosis. It inhibits late-stage autophagy by targeting the ATP6V0A2 subunit of V-ATPase and modulates nucleocytoplasmic transport by interacting with CAS/CSE1L.
References
- 1. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
PHY34: A Targeted Approach for High-Grade Serous Ovarian Cancer
An In-Depth Technical Guide on the Preclinical Specificity and Mechanism of Action of a Novel V-ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data supporting the specificity of PHY34 for high-grade serous ovarian cancer (HGSOC). This compound is a novel synthetic small molecule, inspired by a naturally occurring compound, that demonstrates potent in vitro and in vivo anticancer activity. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines the experimental protocols used to generate this data, and provides visual representations of its signaling pathway and the experimental workflow employed in its evaluation.
Core Efficacy and Specificity Data
The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The data highlights its potency against HGSOC cell lines and its selectivity for cancer cells over non-tumorigenic cells.
In Vitro Specificity and Potency
This compound exhibits high potency in HGSOC cell lines, with significantly lower activity in non-tumorigenic cell lines, underscoring its cancer-specific cytotoxic effects. Its mechanism of action is linked to the inhibition of the ATP6V0A2 subunit of V-ATPase, with profound sensitivity observed in cells expressing the wild-type protein.
| Cell Line | Cell Type | Assay | Metric | Value | Citation |
| OVCAR8 | High-Grade Serous Ovarian Cancer | Cell Viability (72h) | IC50 | Low Nanomolar | [1] |
| OVCAR3 | High-Grade Serous Ovarian Cancer | Cell Viability (72h) | IC50 | Low Nanomolar | [1] |
| FT33 | Non-tumorigenic Fallopian Tube Epithelial | Cell Viability (72h) | IC50 | > 50 µM | [1] |
| IOSE80 | Non-tumorigenic Ovarian Surface Epithelial | Cell Viability (72h) | IC50 | > 50 µM | [1] |
| ATP6V0A2 Wild-Type Cells | - | Cell Death Assay | EC50 | 246 pM | [2] |
| ATP6V0A2 V823 Mutant Cells | - | Cell Death Assay | EC50 | 55.46 nM | [2] |
| mCherry-eGFP-LC3 HeLa | - | Autophagy Flux Assay (24h) | ED50 | 6.29 ± 0.716 nM | [1] |
In Vivo Efficacy
In vivo studies using mouse models of HGSOC have demonstrated the significant anti-tumor activity of this compound.
| Model Type | Cell Line(s) | Treatment Regimen | Key Findings | Citation |
| Hollow Fiber Assay | OVCAR8, OVCAR3 (HGSOC), HT-29 (Colon) | Once daily for 4 days | Dose-dependent reduction in survival of HGSOC cells. | [3] |
| Intraperitoneal Xenograft | OVCAR8-RFP | 3 times per week for 3 weeks | Significantly reduced tumor burden compared to vehicle control. | [3] |
Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism involving the inhibition of V-ATPase and the modulation of nucleocytoplasmic transport, ultimately leading to apoptosis in HGSOC cells.
-
V-ATPase Inhibition : this compound directly targets the ATP6V0A2 subunit of the vacuolar H+-ATPase (V-ATPase).[2] This inhibition disrupts lysosomal acidification, a critical process for cellular homeostasis and energy metabolism in cancer cells. The disruption of V-ATPase function leads to late-stage autophagy inhibition.[2]
-
Interaction with CAS/CSE1L : Chemoproteomic approaches have identified the Cellular Apoptosis Susceptibility protein (CAS), also known as CSE1L, as a key interacting partner of this compound.[2] This interaction alters the nuclear localization of proteins, contributing to the induction of apoptosis.[2]
-
Induction of Apoptosis : The culmination of V-ATPase inhibition, autophagy blockade, and altered nucleocytoplasmic transport is the induction of apoptosis, as evidenced by the cleavage of PARP and positive Annexin V staining in treated HGSOC cells.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow used in its preclinical evaluation.
Caption: Proposed signaling pathway of this compound in HGSOC cells.
Caption: Preclinical experimental workflow for this compound evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability Assay (Sulforhodamine B Assay)
This assay is used to determine cell viability by measuring the protein content of adherent cells.
-
Cell Seeding : Seed HGSOC cells (e.g., OVCAR8, OVCAR3) and non-tumorigenic cells (e.g., FT33, IOSE80) in 96-well plates at a density of 2,500-5,000 cells per well and incubate for 24 hours.
-
Compound Treatment : Treat cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for 72 hours.
-
Cell Fixation : Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing : Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining : Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye : Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB and allow to air dry.
-
Solubilization : Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement : Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis : Calculate the IC50 values by non-linear regression analysis of the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Plate cells and treat with this compound or vehicle control for the desired time period.
-
Cell Harvesting : Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing : Wash the cells twice with cold 1X PBS by centrifugation.
-
Resuspension : Resuspend the cell pellet in 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining : To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
In Vivo Hollow Fiber Assay
This assay provides a preliminary assessment of in vivo drug efficacy in a contained environment.
-
Cell Encapsulation : Grow HGSOC cells (e.g., OVCAR8, OVCAR3) to sub-confluency, harvest, and resuspend at a high density. Load the cell suspension into polyvinylidene fluoride (PVDF) hollow fibers.
-
Fiber Sealing and Implantation : Heat-seal the ends of the fibers and cut them into 2 cm segments. Surgically implant the fibers intraperitoneally and/or subcutaneously into immunocompromised mice.
-
Drug Administration : Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneally) for a specified number of days (e.g., 4 days).
-
Fiber Retrieval : At the end of the treatment period, retrieve the hollow fibers from the mice.
-
Viability Assessment : Open the fibers and retrieve the cells. Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis : Normalize the viability of treated cells to that of vehicle-treated controls to determine the extent of cell growth inhibition.
V-ATPase Activity Assay (ATP Hydrolysis)
This biochemical assay measures the enzymatic activity of V-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Preparation of Lysates : Prepare cell lysates containing V-ATPase from HGSOC cells.
-
Reaction Mixture : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 2 mM MgCl2).
-
Initiation of Reaction : Initiate the reaction by adding ATP to the reaction mixture containing the cell lysate.
-
Incubation : Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination of Reaction : Stop the reaction by adding an ice-cold solution, such as 10% TCA.
-
Phosphate Detection : Quantify the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.
-
Data Analysis : Calculate the V-ATPase activity, typically expressed as nmol of Pi released per minute per mg of protein. The inhibitory effect of this compound is determined by comparing the activity in the presence and absence of the compound.
References
Methodological & Application
PHY34 Treatment Protocol for OVCAR3 Cell Lines: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHY34 is a synthetic small molecule that has demonstrated potent anticancer activity against high-grade serous ovarian cancer (HGSOC) cell lines, including OVCAR3.[1][2] Its mechanism of action involves the induction of apoptosis through late-stage autophagy inhibition.[1][2] Mechanistically, this compound targets the ATP6V0A2 subunit of the vacuolar-type H+-translocating ATPase (V-ATPase), a proton pump involved in lysosomal acidification.[1][2] Additionally, this compound interacts with the cellular apoptosis susceptibility (CAS) protein, also known as CSE1L, which is involved in nucleocytoplasmic transport.[1][2] This document provides detailed application notes and experimental protocols for the treatment of the OVCAR3 human ovarian adenocarcinoma cell line with this compound.
Data Summary
The following tables summarize the quantitative data regarding the effects of this compound on OVCAR3 cells.
Table 1: Cytotoxicity of this compound in OVCAR3 Cells
| Parameter | Value | Treatment Duration | Reference |
| IC50 | 2.02 ± 0.19 nM | 72 hours | [2] |
Table 2: Effect of this compound on Apoptosis and Autophagy Markers in OVCAR3 Cells
| Marker | Treatment | Observation | Reference |
| Cleaved PARP (c-PARP) | This compound | Increased expression, indicating apoptosis induction. | [2] |
| LC3B-II | This compound | Increased levels, consistent with late-stage autophagy inhibition. | [2] |
Note: Specific quantitative data on the percentage of apoptotic cells and cell cycle distribution in OVCAR3 cells following this compound treatment are not currently available in the reviewed literature. The provided data is based on qualitative observations from Western blot analyses.
Experimental Protocols
OVCAR3 Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the OVCAR3 cell line.
Materials:
-
OVCAR3 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Bovine Insulin
-
Penicillin-Streptomycin (Pen-Strep)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture OVCAR3 cells in RPMI-1640 medium supplemented with 20% FBS, 0.01 mg/mL bovine insulin, and 1% Pen-Strep.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA when they reach 80-90% confluency.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at a 1:4 to 1:6 split ratio.
This compound Treatment Protocol
This protocol describes the general procedure for treating OVCAR3 cells with this compound.
Materials:
-
OVCAR3 cells
-
Complete OVCAR3 growth medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well plates or other appropriate culture vessels
Procedure:
-
Seed OVCAR3 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Prepare the desired concentrations of this compound by diluting the stock solution in complete growth medium. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Western Blot Analysis for Apoptosis and Autophagy Markers
This protocol details the procedure for analyzing the expression of key protein markers of apoptosis (cleaved PARP) and autophagy (LC3B-II) following this compound treatment.
Materials:
-
This compound-treated and control OVCAR3 cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-LC3B, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and PI.
Materials:
-
This compound-treated and control OVCAR3 cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the medium) after this compound treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound in OVCAR3 cells.
Caption: Experimental workflow for this compound treatment of OVCAR3 cells.
Caption: Proposed signaling pathway of this compound in OVCAR3 cells.
References
- 1. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Viability Assay with PHY34
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHY34 is a synthetic small-molecule compound with demonstrated potent anticancer activity, particularly against high-grade serous ovarian cancer (HGSOC).[1][2] Mechanistically, this compound induces apoptosis in cancer cells through a dual mode of action: inhibition of late-stage autophagy and alteration of nucleocytoplasmic transport.[1][2] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for assessing its impact on cell viability in an in vitro setting.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting two key cellular components:
-
V-ATPase Subunit ATP6V0A2: this compound inhibits the ATP6V0A2 subunit of the vacuolar-type H+-translocating ATPase (V-ATPase). This inhibition disrupts lysosomal acidification, leading to a blockage of the autophagic flux at a late stage. The accumulation of non-degradative autolysosomes ultimately triggers apoptosis.[1][2]
-
Cellular Apoptosis Susceptibility (CAS) Protein (CSE1L): this compound also interacts with the CAS protein, which is a critical component of the nucleocytoplasmic transport machinery.[1][2] By interfering with CAS function, this compound alters the subcellular localization of various proteins, contributing to the induction of apoptosis.[1]
The following diagram illustrates the proposed signaling pathway for this compound.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various high-grade serous ovarian cancer (HGSOC) cell lines and non-tumorigenic cell lines after 72 hours of treatment.
| Cell Line | Cell Type | Assay | IC50 Value |
| OVCAR8 | HGSOC | Cell Viability | ~10 nM |
| OVCAR3 | HGSOC | Cell Viability | ~20 nM |
| FT33 | Non-tumorigenic | Cell Viability | >100 nM |
| IOSE80 | Non-tumorigenic | Cell Viability | >100 nM |
Data synthesized from Salvi et al., 2022.[1]
Experimental Protocols
A colorimetric cell viability assay, such as the MTT or XTT assay, is recommended for determining the cytotoxic effects of this compound. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
Recommended Cell Lines:
General Workflow for Cell Viability Assay
The diagram below outlines the general workflow for assessing cell viability after treatment with this compound.
Detailed Protocol: MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.1 nM to 1 µM) to determine the IC50 value accurately.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that inhibits cell viability by 50%.
-
References
Detecting PHY34-Induced Apoptosis using Annexin V Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHY34 is a synthetic small-molecule compound that has demonstrated potent anticancer activity, particularly in high-grade serous ovarian cancer (HGSOC) cells.[1] Its mechanism of action involves the induction of apoptosis, a form of programmed cell death, through the inhibition of late-stage autophagy.[1] Key molecular targets of this compound include the ATP6V0A2 subunit of the vacuolar ATPase (V-ATPase) and the cellular apoptosis susceptibility (CAS) protein, also known as CSE1L.[1] This document provides detailed application notes and protocols for the detection and quantification of this compound-induced apoptosis using Annexin V staining coupled with flow cytometry.
Annexin V is a cellular protein that has a high affinity for phosphatidylserine (PS), a phospholipid component of the cell membrane. In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[2] Propidium iodide (PI), a fluorescent nucleic acid intercalating agent, is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells. PI is membrane-impermeable and therefore only enters cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[2]
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of this compound on apoptosis in OVCAR8 ovarian cancer cells. The data demonstrates that overexpression of the CAS protein reduces the percentage of early apoptotic cells induced by this compound treatment, highlighting the role of CAS in the this compound-mediated apoptotic pathway.[3]
| Cell Line | Treatment | Percentage of Early Apoptotic Cells (Annexin V+/PI-) |
| OVCAR8 (Control) | Vehicle (DMSO) | ~5% |
| OVCAR8 (Control) | This compound (10 nM) | ~25% |
| OVCAR8 (CAS Overexpression) | Vehicle (DMSO) | ~5% |
| OVCAR8 (CAS Overexpression) | This compound (10 nM) | ~15% |
Signaling Pathway of this compound-Induced Apoptosis
This compound initiates apoptosis through a multi-faceted mechanism targeting key cellular processes. The primary mode of action involves the inhibition of the V-ATPase ATP6V0A2 subunit, which disrupts lysosomal function and leads to the inhibition of late-stage autophagy.[1] This disruption contributes to cellular stress and pushes the cell towards apoptosis. Simultaneously, this compound interacts with the cellular apoptosis susceptibility (CAS) protein, which is involved in nucleocytoplasmic transport.[1] This interaction likely alters the localization of critical proteins involved in cell survival and apoptosis, further promoting programmed cell death. The culmination of these events triggers the intrinsic apoptotic pathway, leading to the activation of caspases and the execution of apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Protocol for Detecting this compound-Induced Apoptosis using Annexin V Staining and Flow Cytometry
This protocol is designed for adherent cancer cell lines, such as high-grade serous ovarian cancer cells.
Materials:
-
This compound compound
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well tissue culture plates
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow:
Caption: Experimental workflow for Annexin V staining.
Procedure:
-
Cell Seeding:
-
Seed the adherent cells (e.g., OVCAR8) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Treatment:
-
Prepare the desired concentrations of this compound in the complete cell culture medium.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Remove the old medium from the wells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium from each well, as it may contain detached apoptotic cells. Centrifuge the medium to pellet any floating cells and set them aside.
-
Wash the adherent cells once with PBS.
-
Add an appropriate volume of Trypsin-EDTA to each well and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and combine the detached cells with the corresponding pelleted cells from the supernatant.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Annexin V and PI Staining:
-
Wash the cell pellet twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and gates.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000).
-
Analyze the data using appropriate software. The cell populations will be distributed into four quadrants:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
-
-
Conclusion
The Annexin V staining protocol is a reliable and quantitative method for assessing the pro-apoptotic activity of this compound. By following the detailed procedures outlined in this document, researchers can effectively measure the induction of apoptosis in cancer cells and further investigate the mechanisms underlying the therapeutic potential of this promising compound. The provided data and signaling pathway information offer a comprehensive overview for scientists engaged in drug development and cancer research.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V-PE Kit Protocol [hellobio.com]
Application Notes and Protocols for Mass Spectrometry-Based Chemoproteomics in the Identification of PHY34 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHY34, a synthetic small molecule inspired by natural products found in the Phyllanthus genus, has demonstrated potent anticancer activity, particularly against high-grade serous ovarian cancer (HGSOC).[1][2] Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and advancing its development as a therapeutic agent. Mass spectrometry-based chemoproteomics has emerged as a powerful unbiased approach to identify small molecule-protein interactions directly in a complex biological system.[1][2] This document provides detailed application notes and protocols for utilizing this technology to identify the cellular targets of this compound.
The described methodology led to the successful identification of two key protein targets of this compound:
-
Cellular Apoptosis Susceptibility (CAS) protein (CSE1L): A key player in the nucleocytoplasmic transport pathway.[1][2]
-
V-ATPase V0A2 subunit (ATP6V0A2): A component of the vacuolar H+-ATPase (V-ATPase) proton pump, which is essential for autophagy.[1][2]
These findings reveal that this compound exerts its anticancer effects through a dual mechanism: inhibition of late-stage autophagy and alteration of nuclear protein localization.[1][2]
Experimental Overview
The overall workflow for identifying this compound targets using mass spectrometry-based chemoproteomics involves several key stages. A schematic of this experimental workflow is presented below.
Caption: Experimental workflow for this compound target identification.
Quantitative Data Summary
The following tables summarize the quantitative mass spectrometry data for the identification of this compound-interacting proteins in OVCAR8 and OVCAR3 cancer cell lines. A negative control compound, PHY65, which shows weak anticancer activity, was used to distinguish specific interactors.
Table 1: this compound Target Proteins Identified in OVCAR8 Cells
| Protein Name | Gene Symbol | Protein Coverage (%) | Unique Peptides | Score |
| Cellular apoptosis susceptibility protein | CSE1L | 58 | 29 | 1354 |
| Importin subunit beta-1 | KPNB1 | 42 | 21 | 1023 |
| Importin subunit beta-2 | KPNB2 | 35 | 15 | 789 |
| ATP-dependent RNA helicase A | DHX9 | 28 | 18 | 912 |
| V-type proton ATPase catalytic subunit A | ATP6V1A | 45 | 25 | 1150 |
| V-type proton ATPase subunit B, brain isoform | ATP6V1B2 | 51 | 22 | 1080 |
Table 2: this compound Target Proteins Identified in OVCAR3 Cells
| Protein Name | Gene Symbol | Protein Coverage (%) | Unique Peptides | Score |
| Cellular apoptosis susceptibility protein | CSE1L | 62 | 32 | 1480 |
| Importin subunit beta-1 | KPNB1 | 45 | 24 | 1105 |
| Importin subunit beta-2 | KPNB2 | 38 | 17 | 850 |
| ATP-dependent RNA helicase A | DHX9 | 31 | 20 | 980 |
| V-type proton ATPase catalytic subunit A | ATP6V1A | 48 | 27 | 1230 |
| V-type proton ATPase subunit B, brain isoform | ATP6V1B2 | 55 | 24 | 1150 |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Conjugated Beads
This protocol describes the immobilization of a this compound derivative onto photocrosslinker beads, which serve as the affinity matrix to capture interacting proteins.
Materials:
-
This compound derivative with a linker for conjugation
-
Photocrosslinker-conjugated agarose beads
-
Coupling buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Wash buffer (e.g., PBS)
-
DMSO
Procedure:
-
Resuspend the photocrosslinker-conjugated agarose beads in coupling buffer.
-
Dissolve the this compound derivative in a minimal amount of DMSO and then dilute in coupling buffer.
-
Add the this compound solution to the bead slurry.
-
Incubate the reaction overnight at 4°C with gentle rotation.
-
Quench any unreacted sites on the beads by adding quenching buffer and incubating for 1 hour at room temperature.
-
Wash the beads extensively with wash buffer to remove unbound this compound.
-
Resuspend the this compound-conjugated beads in an appropriate storage buffer (e.g., PBS with 20% ethanol) and store at 4°C. A similar protocol should be followed for the negative control compound, PHY65.
Protocol 2: Affinity Purification of this compound Target Proteins
This protocol details the incubation of the this compound-conjugated beads with cell lysates to capture target proteins, followed by washing and elution.
Materials:
-
This compound-conjugated beads and control beads (conjugated with PHY65)
-
HGSOC cell lines (e.g., OVCAR8, OVCAR3)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
UV crosslinker (365 nm)
Procedure:
-
Culture HGSOC cells to ~80-90% confluency.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Incubate equal amounts of protein lysate (e.g., 1-2 mg) with the this compound-conjugated beads and control beads overnight at 4°C with gentle rotation.
-
Transfer the bead-lysate slurry to a petri dish on ice and expose to UV light (365 nm) for 20-30 minutes to induce photo-crosslinking.
-
Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elute the captured proteins by adding elution buffer and boiling for 5-10 minutes.
Protocol 3: Mass Spectrometry Analysis
This protocol outlines the preparation of the eluted proteins for mass spectrometry analysis and the subsequent data acquisition.
Materials:
-
SDS-PAGE gels
-
Coomassie Brilliant Blue stain
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
-
In-gel digestion kit (containing DTT, iodoacetamide, and trypsin)
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
Procedure:
-
Separate the eluted proteins by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Excise the protein bands that are unique to or enriched in the this compound pulldown lanes compared to the control lanes.
-
Perform in-gel tryptic digestion of the excised protein bands.
-
Extract the resulting peptides from the gel pieces.
-
Analyze the peptides by LC-MS/MS.
-
Identify and quantify the proteins using a suitable proteomics software (e.g., MaxQuant, Proteome Discoverer) by searching against a human protein database.
Signaling Pathway Diagrams
The identified targets of this compound, CSE1L and ATP6V0A2, are involved in critical cellular pathways. The following diagrams illustrate these pathways and the proposed points of intervention by this compound.
Caption: this compound interaction with the nucleocytoplasmic transport pathway.
Caption: this compound-mediated inhibition of autophagy via V-ATPase.
References
- 1. The Emerging Roles of Vacuolar-Type ATPase-Dependent Lysosomal Acidification in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PHY34 Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHY34 is a synthetic small molecule analog inspired by compounds naturally occurring in plants of the Phyllanthus genus.[1][2][3] It has demonstrated potent in vitro and in vivo anticancer activity, particularly against high-grade serous ovarian cancer (HGSOC).[1][2][3] The mechanism of action of this compound involves the induction of apoptosis in cancer cells through late-stage autophagy inhibition.[1][2][3] This is achieved through the targeting of at least two key proteins: the ATP6V0A2 subunit of the vacuolar-type H+-ATPase (V-ATPase) and the cellular apoptosis susceptibility (CAS) protein, also known as CSE1L, which is involved in nucleocytoplasmic transport.[1][2] By inhibiting V-ATPase, this compound disrupts lysosomal acidification, a critical step in the autophagic process.[1][4] Its interaction with CAS alters the nuclear localization of proteins, further contributing to its anticancer effects.[1] Preclinical studies have shown that this compound can significantly reduce tumor burden in xenograft models of ovarian cancer, highlighting its potential as a novel chemotherapeutic agent.[1][2][3]
These application notes provide a detailed protocol for the administration of this compound in preclinical mouse models of ovarian cancer based on published studies.
Data Presentation
In Vitro Potency of this compound
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| OVCAR3 | High-Grade Serous Ovarian Cancer | Low nanomolar | [2] |
| OVCAR8 | High-Grade Serous Ovarian Cancer | Low nanomolar | [2] |
| MDA-MB-435 | Breast Cancer | 23 | |
| MDA-MB-231 | Breast Cancer | 5.2 |
In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Model
| Treatment Group | Administration Route | Dosing Schedule | Tumor Burden Reduction | Survival | Citation |
| Vehicle Control | Intraperitoneal (IP) | 3 times per week for 3 weeks | - | - | [1] |
| This compound | Intraperitoneal (IP) | 3 times per week for 3 weeks | Significant reduction | Not Reported | [1] |
| Paclitaxel (TAX) | Not Specified | 3 times per week for 3 weeks | Significant reduction | Not Reported | [1] |
Note: Specific quantitative data on the percentage of tumor growth inhibition and survival benefit from the primary literature is not currently available.
Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Cmax | Tmax | Bioavailability | Citation |
| Intravenous (IV) | Not Reported | Not Reported | 100% (by definition) | [1] |
| Intraperitoneal (IP) | Not Reported | Not Reported | Not Reported | [1] |
| Oral (PO) | Not Reported | Not Reported | 2.5% | [1] |
Note: While a plasma concentration-time profile has been generated, specific values for Cmax and Tmax are not detailed in the available literature.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Vortex mixer
Vehicle Formulation:
While the exact in vivo vehicle for this compound is not explicitly stated in the primary literature, a common formulation for poorly soluble compounds for intraperitoneal injection is a mixture of DMSO, PEG300, Tween 80, and saline. The following is a general protocol that should be optimized for this compound.
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration of this stock will depend on the final desired dosing concentration.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube. A common starting ratio is 10% DMSO and 40% PEG300 of the final volume.
-
Add Tween 80 to act as a surfactant. A common starting concentration is 5% of the final volume.
-
Vortex the mixture thoroughly until the this compound is completely dissolved.
-
Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation. A common final ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Visually inspect the solution for any precipitates. If the solution is not clear, gentle warming or sonication may be attempted, but care should be taken not to degrade the compound.
-
Prepare a vehicle control solution containing the same concentrations of DMSO, PEG300, Tween 80, and saline without this compound.
-
Filter the final solutions through a 0.22 µm syringe filter into a sterile vial before administration.
Intraperitoneal Ovarian Cancer Xenograft Model
Materials:
-
OVCAR8-RFP (or other suitable ovarian cancer cell line)
-
Female immunodeficient mice (e.g., NOD/SCID or athymic nude), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile syringes and needles (27-30 gauge)
-
Animal anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS) for bioluminescent or fluorescent imaging
Procedure:
-
Cell Culture: Culture OVCAR8-RFP cells in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection:
-
When cells reach 80-90% confluency, aspirate the media and wash with sterile PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete media.
-
Centrifuge the cell suspension and resuspend the pellet in sterile PBS.
-
Count the cells and assess viability (should be >95%).
-
Adjust the cell concentration with sterile PBS. The exact number of cells for injection is not specified in the primary literature for this compound studies; however, a common range for establishing intraperitoneal ovarian cancer xenografts is 1 x 10^6 to 5 x 10^6 cells per mouse.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to your institution's approved protocol.
-
Inject the cell suspension intraperitoneally (IP) into the lower right quadrant of the abdomen using a 27-30 gauge needle. The typical injection volume is 100-200 µL.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for signs of tumor growth, such as abdominal distension and weight loss.
-
If using a fluorescently or luminescently tagged cell line, monitor tumor burden using an in vivo imaging system (e.g., IVIS). Imaging can be performed weekly to track disease progression. Tumor burden can be quantified as the average radiant efficiency.
-
-
This compound Administration:
-
Once tumors are established (e.g., detectable by imaging), randomize the mice into treatment groups (vehicle control, this compound, positive control like paclitaxel).
-
Administer the prepared this compound solution or vehicle control intraperitoneally. The specific dosage of this compound is not provided in the primary literature; however, for similar compounds, a dose of 10 mg/kg has been used. The dosing schedule used in a published study was three times per week for three weeks.[1]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor burden throughout the treatment period using in vivo imaging.
-
At the end of the study, euthanize the mice and perform a necropsy to collect and weigh the primary tumors and any metastatic nodules.
-
Tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., Ki67 for proliferation) or snap-frozen for molecular analysis.
-
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo tumor growth of high-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Autophagy Flux in Response to PHY34 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHY34 is a synthetic small molecule derived from a natural compound found in plants of the Phyllanthus genus.[1][2] It has demonstrated potent anticancer activity, particularly in high-grade serous ovarian cancer (HGSOC), by inducing late-stage autophagy inhibition and subsequent apoptosis.[1][2][3] The primary mechanism of action for this compound involves the inhibition of the V-ATPase V0A2 subunit, a key component of the vacuolar H+-ATPase proton pump.[1][2][4] This inhibition disrupts the acidification of lysosomes, a critical step for the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents. Additionally, this compound has been shown to interact with the cellular apoptosis susceptibility (CAS) protein, also known as CSE1L, leading to altered nuclear cargo trafficking.[1][2][4]
Understanding the impact of this compound on autophagy is crucial for elucidating its anticancer mechanism and for the development of novel therapeutic strategies. Autophagy is a dynamic cellular recycling process, and its modulation can either promote cell survival or lead to cell death.[5] Therefore, accurately measuring the entire autophagic process, known as autophagic flux, is essential.[6][7][8] This document provides detailed protocols for assessing autophagy flux in cells treated with this compound, focusing on two widely accepted methods: LC3-II Western Blotting and the mRFP-GFP-LC3 tandem fluorescent assay.
Key Concepts in Measuring Autophagy Flux
Autophagic flux represents the complete process of autophagy, from the formation of autophagosomes to their degradation within lysosomes.[6][7][8] A static measurement of autophagosome numbers can be misleading. For instance, an accumulation of autophagosomes could indicate either an induction of autophagy or a blockage in the downstream degradation steps. To differentiate between these possibilities, lysosomal inhibitors such as Bafilomycin A1 or Chloroquine are used.[9][10][11][12][13] These inhibitors block the degradation of autophagosomes, allowing for the quantification of the rate at which they are formed.
Data Presentation: Quantitative Analysis of this compound's Effect on Autophagy
The following table summarizes the quantitative data on the effects of this compound on autophagy, as determined by LC3B puncta and autophagic flux assays in mCherry-eGFP-LC3 expressing HeLa cells.
| Treatment | Concentration | EC50 for LC3B Puncta | EC50 for Autophagic Flux |
| This compound | 100 nM | 1.8 nM | 1.9 nM |
Data summarized from a study on this compound's mechanism of action.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound-induced autophagy inhibition.
Caption: General workflow for measuring autophagy flux.
Experimental Protocols
Protocol 1: Measuring Autophagy Flux by LC3-II Western Blotting
This protocol allows for the quantification of LC3-II turnover, a reliable indicator of autophagic flux.[6][10][12][14]
Materials:
-
Cells of interest (e.g., HGSOC cell lines like OVCAR3)
-
Complete cell culture medium
-
This compound
-
Bafilomycin A1 (BafA1) or Chloroquine (CQ)[13]
-
Phosphate-buffered saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors[15]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (12-15% acrylamide is recommended for good separation of LC3-I and LC3-II)[15]
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells for the desired time (e.g., 24 hours) with the following conditions:
-
Vehicle control (e.g., DMSO)
-
This compound at the desired concentration(s)
-
Bafilomycin A1 (100 nM) or Chloroquine (50 µM) alone for the last 2-4 hours of the experiment.[6]
-
This compound for the full duration, with the addition of Bafilomycin A1 or Chloroquine for the final 2-4 hours.
-
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer with inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[15]
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.[15]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for a loading control.
-
Data Analysis:
-
Perform densitometric analysis of the LC3-II and loading control bands.
-
Autophagic flux is determined by the difference in LC3-II levels in the presence and absence of the lysosomal inhibitor. An increase in LC3-II accumulation in this compound-treated cells upon co-treatment with Bafilomycin A1, compared to Bafilomycin A1 alone, would indicate that this compound does not block the initial stages of autophagosome formation. However, since this compound is a late-stage inhibitor, you would expect to see an accumulation of LC3-II with this compound treatment alone, which may not be further increased by the addition of another late-stage inhibitor like Bafilomycin A1.
Protocol 2: mRFP-GFP-LC3 Tandem Fluorescent Assay
This method allows for the visualization and quantification of autophagosome maturation into autolysosomes.[8][9][16][17][18][19][20] The tandem construct expresses LC3 fused to both a pH-sensitive GFP and a pH-stable mRFP. In neutral autophagosomes, both fluorophores are active, resulting in yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, and only the red mRFP signal remains.[17][19]
Materials:
-
Cells stably or transiently expressing the mRFP-GFP-LC3 plasmid
-
Glass-bottom dishes or coverslips
-
Complete cell culture medium
-
This compound
-
Bafilomycin A1 or Chloroquine (as a control for flux blockade)
-
Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy (positive control)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding and Transfection (if not using a stable cell line):
-
Seed cells on glass-bottom dishes or coverslips.
-
If using transient transfection, transfect cells with the mRFP-GFP-LC3 plasmid according to the manufacturer's protocol and allow for expression (typically 24-48 hours).
-
-
Cell Treatment:
-
Treat cells with the following conditions:
-
Vehicle control
-
This compound at desired concentrations
-
Positive control: Starve cells in EBSS for 2-4 hours.[18]
-
Negative control for flux: Treat with Bafilomycin A1 (100 nM) for 2-4 hours.
-
-
-
Cell Fixation and Mounting:
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Mount coverslips onto slides using mounting medium with DAPI.
-
-
Fluorescence Microscopy:
-
Image cells using a confocal or high-resolution fluorescence microscope.
-
Acquire images in the green (GFP), red (mRFP), and blue (DAPI) channels.
-
Data Analysis:
-
Quantify the number of yellow (mRFP+GFP+, autophagosomes) and red (mRFP+GFP-, autolysosomes) puncta per cell.
-
An increase in yellow puncta upon this compound treatment would indicate an accumulation of autophagosomes due to a block in lysosomal fusion or degradation.
-
A decrease in the ratio of red to yellow puncta would also signify an inhibition of autophagic flux.
Conclusion
The protocols outlined in this document provide robust methods for measuring autophagic flux in response to this compound treatment. By employing both LC3-II Western blotting and the mRFP-GFP-LC3 tandem assay, researchers can gain a comprehensive understanding of how this compound modulates the autophagy pathway. This detailed analysis is critical for advancing our knowledge of this compound's anticancer properties and for the development of more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Autophagy: Regulator of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 7. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 10. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. invivogen.com [invivogen.com]
- 14. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 15. benchchem.com [benchchem.com]
- 16. mRFP-GFP LC3 autophagy assay [bio-protocol.org]
- 17. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. proteolysis.jp [proteolysis.jp]
- 19. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of CAS Localization Following Treatment with PHY34
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crk-associated substrate (CAS), also known as p130Cas or BCAR1, is a crucial scaffold protein involved in integrin signaling and cytoskeletal dynamics.[1][2] It plays a significant role in various cellular processes, including cell adhesion, migration, proliferation, and survival.[3][4] CAS is predominantly localized in the cytoplasm and is recruited to focal adhesions upon integrin-mediated cell attachment to the extracellular matrix (ECM).[1][2][5] At these sites, CAS is a prominent substrate of the Src tyrosine kinase and, upon phosphorylation, recruits other signaling molecules, such as the adaptor protein Crk, to mediate downstream signaling events that regulate cell motility and invasion.[6][7][8]
Given its central role in cell migration, the subcellular localization of CAS is a critical indicator of its activity and the overall migratory potential of the cell. Alterations in CAS localization are implicated in cancer progression and metastasis, making it an attractive target for therapeutic intervention.[9]
These application notes provide a detailed protocol for the immunofluorescence staining of CAS to analyze changes in its subcellular localization in response to treatment with a hypothetical novel compound, PHY34. The protocol is designed for researchers in both academic and industrial settings who are investigating the effects of new chemical entities on cellular signaling pathways related to cell motility.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., MCF-7, MDA-MB-231, or fibroblasts) onto glass coverslips or chamber slides pre-coated with an appropriate ECM protein such as fibronectin or collagen to promote cell adhesion and the formation of focal adhesions.[10] The seeding density should be optimized to achieve 50-70% confluency at the time of the experiment.
-
Cell Starvation (Optional): To reduce baseline signaling, serum-starve the cells for 12-24 hours prior to treatment.[7]
-
This compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined duration. Include a vehicle-treated control group. The time and concentration ranges should be determined from preliminary dose-response and time-course experiments.
Immunofluorescence Staining Protocol
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.[11][12]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS)
-
Primary Antibody: Anti-CAS/p130Cas antibody (validated for immunofluorescence)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Procedure:
-
Fixation: After treatment, gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.[10]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature to allow antibodies to access intracellular epitopes.[10]
-
Washing: Repeat the washing step as in step 2.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Dilute the primary anti-CAS antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[12]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 7.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Acquire images using a confocal or widefield fluorescence microscope. Capture images of multiple fields of view for each experimental condition to ensure representative data.
Data Presentation and Analysis
Quantitative analysis of immunofluorescence images is crucial for obtaining objective and reproducible results.[13][14][15] This can be achieved using image analysis software such as ImageJ/Fiji or more specialized software packages.[16]
Quantitative Parameters:
-
Co-localization with a Focal Adhesion Marker: To specifically quantify CAS at focal adhesions, co-stain with a known focal adhesion marker like vinculin or paxillin. The degree of co-localization can be determined using Pearson's Correlation Coefficient or Manders' Overlap Coefficient.
-
Intensity Measurements: Measure the mean fluorescence intensity of CAS staining within defined regions of interest (ROIs), such as focal adhesions or the cytoplasm.
-
Morphological Analysis: Analyze changes in the number, size, and distribution of CAS-positive structures (e.g., focal adhesions).
Hypothetical Quantitative Data Summary
The following tables present hypothetical data on the effect of this compound on CAS localization to focal adhesions.
Table 1: Effect of this compound Concentration on CAS Co-localization with Vinculin
| This compound Concentration (µM) | Pearson's Correlation Coefficient (CAS and Vinculin) |
| 0 (Vehicle) | 0.75 ± 0.05 |
| 1 | 0.62 ± 0.06 |
| 10 | 0.45 ± 0.07 |
| 50 | 0.28 ± 0.04 |
Table 2: Quantitative Analysis of CAS at Focal Adhesions after this compound Treatment
| Treatment Group | Mean CAS Intensity at Focal Adhesions (Arbitrary Units) | Number of Focal Adhesions per Cell |
| Vehicle Control | 150.2 ± 12.5 | 45 ± 5 |
| This compound (10 µM) | 85.7 ± 9.8 | 28 ± 4 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for immunofluorescence analysis of CAS localization.
CAS Signaling Pathway at Focal Adhesions
Caption: Simplified CAS signaling pathway at focal adhesions and a hypothetical point of inhibition by this compound.
References
- 1. Requirements for localization of p130cas to focal adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. p130Cas, Crk-associated substrate, plays important roles in osteoclastic bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Force Sensing by Extension of the Src Family Kinase Substrate, p130Cas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p130Cas, a substrate associated with v-Src and v-Crk, localizes to focal adhesions and binds to focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P130Cas Src-Binding and Substrate Domains Have Distinct Roles in Sustaining Focal Adhesion Disassembly and Promoting Cell Migration | PLOS One [journals.plos.org]
- 7. CAS/Crk Coupling Serves as a “Molecular Switch” for Induction of Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Src, p130Cas, and Mechanotransduction in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cas phosphorylation regulates focal adhesion assembly | eLife [elifesciences.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. Quantitative analysis of immunofluorescent punctate staining of synaptically localized proteins using confocal microscopy and stereology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative, Cell-based Immunofluorescence Assays | NIST [nist.gov]
- 15. Biostatistical analysis of quantitative immunofluorescence microscopy images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Note: Quantitative Proteomic Analysis of PHY34-Induced Protein Localization Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHY34 is a synthetic small molecule derived from a compound found in tropical plants of the Phyllanthus genus. It has demonstrated potent anticancer activity, particularly in high-grade serous ovarian cancer (HGSOC), by inducing apoptosis through the inhibition of late-stage autophagy.[1][2] Mechanistically, this compound has been shown to interact with the nucleocytoplasmic transport machinery and target the ATP6V0A2 subunit of V-ATPase.[1][2] A key aspect of its mechanism of action involves the alteration of the subcellular localization of numerous proteins, which can be elucidated using quantitative proteomics.[1][3]
This application note provides a detailed protocol for investigating this compound-induced changes in protein subcellular localization using quantitative proteomics. The described workflow enables the identification and quantification of proteins that translocate between different cellular compartments upon this compound treatment, offering valuable insights into its molecular mechanisms and potential therapeutic targets.
Data Presentation: Proteins with Altered Subcellular Localization Following this compound Treatment
Quantitative proteomic analysis of nuclear and cytoplasmic fractions from OVCAR3 cells treated with 100 nM this compound revealed significant changes in the localization of multiple proteins. The following tables summarize the key findings, highlighting proteins involved in critical cellular processes.
Table 1: Proteins with this compound-Induced Nuclear Accumulation
| Protein | Function | Reference |
| Histone H3 | Core component of nucleosome | [1] |
| LAMP1/2 | Lysosomal-associated membrane proteins | [1] |
| ACSS2 | Acetyl-CoA synthetase | [1] |
| PCNA | Proliferating cell nuclear antigen, DNA clamp | [1] |
| p53 (mutant) | Tumor suppressor | [3] |
| RAD51 | DNA repair | [1] |
Table 2: Proteins with this compound-Induced Changes in Expression/Localization
| Protein | Change | Cellular Process | Reference |
| KPNA2 | Reduced expression | Nuclear import | [3] |
| p53 signaling pathway | Altered | Cell cycle, apoptosis | [3] |
Experimental Protocols
This section details the key experimental procedures for the quantitative proteomic analysis of this compound-induced protein localization changes.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: OVCAR3 human ovarian cancer cells.
-
Culture Conditions: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Treat OVCAR3 cells with 100 nM this compound for the desired time points (e.g., 24, 48 hours). Use a vehicle control (e.g., DMSO) for comparison.
Protocol 2: Subcellular Fractionation (Nuclear and Cytoplasmic)
This protocol is adapted from established methods for separating nuclear and cytoplasmic fractions.[4][5][6]
-
Cell Harvesting: After treatment, wash cells with ice-cold PBS and harvest using a cell scraper.
-
Cell Lysis: Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors) and incubate on ice for 15-30 minutes to allow cells to swell.
-
Cytoplasmic Fraction Isolation: Lyse the cells by passing them through a narrow-gauge needle or using a Dounce homogenizer. Centrifuge the lysate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Nuclear Fraction Isolation: Wash the nuclear pellet with the hypotonic buffer to remove cytoplasmic contaminants. Resuspend the pellet in a nuclear extraction buffer (containing a higher salt concentration and mild detergent) to lyse the nuclear membrane. Centrifuge at a high speed (e.g., 16,000 x g) to pellet the nuclear debris, and collect the supernatant as the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of both fractions using a standard protein assay (e.g., BCA assay).
Protocol 3: Quantitative Proteomics using Stable Isotope Dimethyl Labeling
Stable isotope dimethyl labeling is a cost-effective and robust method for quantitative proteomics.[7][8]
-
Protein Digestion:
-
Take equal amounts of protein from the nuclear and cytoplasmic fractions of both control and this compound-treated samples.
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Stable Isotope Labeling:
-
Label the peptides from the control samples with "light" formaldehyde (CH2O) and the peptides from the this compound-treated samples with "heavy" formaldehyde (CD2O) in the presence of a reducing agent (e.g., sodium cyanoborohydride). This will add a 28 Da mass tag to the N-terminus and lysine residues.
-
-
Sample Mixing: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Mass Spectrometry Analysis:
-
Analyze the mixed peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect the mass difference between the light and heavy labeled peptides, allowing for the relative quantification of protein abundance in each fraction.
-
-
Data Analysis:
-
Use a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) to identify the proteins and quantify the relative abundance of each protein in the nuclear and cytoplasmic fractions of control versus this compound-treated cells.
-
Calculate the fold change in protein localization by comparing the heavy/light ratios between the nuclear and cytoplasmic fractions.
-
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: Quantitative proteomics workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Subcellular Fractionation of Cultured Human Cell Lines [bio-protocol.org]
- 6. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing PHY34 Dosage for In Vivo Ovarian Cancer Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of PHY34 for in vivo ovarian cancer models. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action in ovarian cancer?
This compound is a synthetic small molecule inspired by compounds naturally occurring in tropical plants of the Phyllanthus genus.[1][2] It has demonstrated potent in vitro and in vivo anticancer activity against high-grade serous ovarian cancer (HGSOC) cells.[1][2][3][4][5][6][7] The primary mechanism of action of this compound involves the induction of apoptosis in ovarian cancer cells through late-stage autophagy inhibition.[1][3][5][6] This is achieved by targeting the ATP6V0A2 subunit of the V-ATPase and interacting with the cellular apoptosis susceptibility (CAS/CSE1L) protein, which alters the nuclear localization of proteins.[2][5]
2. What is the recommended starting dosage and administration route for this compound in an in vivo ovarian cancer model?
While the exact optimal dosage can vary depending on the specific model and experimental goals, a good starting point can be derived from existing studies. For a related diphyllin compound, a dosage of 10 mg/kg administered every two days has been used in a pancreatic cancer model.[1] For this compound in an intraperitoneal ovarian cancer xenograft model using OVCAR8-RFP cells, a dosing schedule of three times per week for three weeks has been reported to significantly reduce tumor burden.[1]
This compound has been administered to mice via intraperitoneal (IP), intravenous (IV), and oral (PO) routes.[1] Intraperitoneal administration has been shown to be readily bioavailable.[3][6] It is recommended to perform a dose-finding (dose-range finding) study to determine the maximum tolerated dose (MTD) and the minimum effective dose for your specific model.
3. How should I prepare this compound for in vivo administration?
This compound is soluble in dimethyl sulfoxide (DMSO) for in vitro use. For in vivo administration, a common practice for compounds with low aqueous solubility is to first dissolve them in a small amount of DMSO and then dilute with a vehicle suitable for injection, such as saline, corn oil, or a solution containing PEG300 and Tween-80. It is crucial to keep the final DMSO concentration low (typically <10%) to avoid solvent toxicity. A vehicle control group should always be included in your experiments.
4. What are the expected outcomes of effective this compound treatment in an in vivo ovarian cancer model?
Effective treatment with this compound is expected to result in a significant reduction in tumor burden compared to the vehicle-treated control group.[1][2][3][4][5][6] This can be monitored non-invasively using methods like bioluminescence imaging (BLI) if the cancer cells are luciferase-tagged.[8][9][10][11] At the molecular level, you can expect to see an increase in markers of apoptosis (e.g., cleaved PARP) and changes consistent with autophagy inhibition in the tumor tissue.
5. What are the potential side effects or toxicity of this compound in vivo?
Existing in vivo toxicity studies and in vitro assays using non-tumorigenic cell lines suggest that this compound treatment may be well-tolerated by normal cells.[6] However, as with any experimental compound, it is essential to monitor the animals closely for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. A thorough toxicology study is recommended to determine the safety profile of this compound in your specific model.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant tumor growth inhibition observed. | 1. Insufficient Drug Dosage: The administered dose may be too low to exert a therapeutic effect. 2. Poor Bioavailability: The drug may not be reaching the tumor in sufficient concentrations. 3. Drug Instability: The compound may be degrading in the formulation or in vivo. 4. Resistant Tumor Model: The chosen ovarian cancer cell line may be inherently resistant to this compound. | 1. Dose Escalation: Conduct a dose-escalation study to find a more effective dose, ensuring it does not exceed the Maximum Tolerated Dose (MTD). 2. Optimize Administration Route: If using oral administration, consider switching to intraperitoneal or intravenous injection, as this compound has low oral bioavailability. Re-evaluate the formulation to enhance solubility and stability. 3. Formulation Check: Prepare fresh dosing solutions for each administration. Assess the stability of this compound in your chosen vehicle under storage and experimental conditions. 4. Cell Line Sensitivity: Confirm the in vitro sensitivity of your ovarian cancer cell line to this compound before starting in vivo experiments. |
| High variability in tumor growth within treatment groups. | 1. Inconsistent Tumor Cell Implantation: Variation in the number of viable cells injected or the injection site can lead to different tumor growth rates. 2. Inaccurate Dosing: Inconsistent administration of the therapeutic agent. 3. Animal Health Status: Underlying health issues in some animals can affect tumor growth and drug response. | 1. Standardize Implantation: Ensure a consistent number of viable cells is injected into the same anatomical location for each animal. Practice the injection technique to ensure consistency. 2. Consistent Dosing Technique: Ensure accurate and consistent administration of the drug for all animals in a treatment group. 3. Animal Health Monitoring: Closely monitor the health of all animals throughout the study and exclude any animals that show signs of illness unrelated to the tumor or treatment. |
| Adverse effects observed in treated animals (e.g., significant weight loss, lethargy). | 1. Drug Toxicity: The administered dose may be too high and causing systemic toxicity. 2. Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | 1. Dose Reduction: Reduce the dosage of this compound. Perform a Maximum Tolerated Dose (MTD) study to identify a safe and effective dose range. 2. Vehicle Control: Ensure you have a vehicle-only control group to assess the toxicity of the formulation vehicle itself. If the vehicle is toxic, explore alternative formulations. |
| Difficulty in monitoring intraperitoneal tumor growth. | 1. Limitations of Manual Palpation: Small or diffuse intraperitoneal tumors are difficult to detect and measure accurately by palpation. 2. Inadequate Imaging Technique: The chosen imaging modality may not be sensitive enough to detect small tumor nodules. | 1. Non-invasive Imaging: Utilize non-invasive imaging techniques such as bioluminescence imaging (BLI) for luciferase-expressing cancer cells or transabdominal ultrasound (TAUS).[8][9][12] 2. Optimize Imaging Protocol: For BLI, ensure optimal timing of imaging after luciferin injection and use appropriate imaging parameters. For TAUS, use a high-frequency transducer to improve resolution. |
Quantitative Data Summary
Table 1: In Vivo Dosage and Administration of this compound and Related Compounds
| Compound | Cancer Model | Cell Line | Dosage | Administration Route | Dosing Schedule | Reference |
| This compound | Ovarian Cancer Xenograft | OVCAR8-RFP | Not explicitly stated | Intraperitoneal (IP) | 3 times per week for 3 weeks | [1] |
| Diphyllin | Pancreatic Cancer Model | Not specified | 10 mg/kg | Intraperitoneal (IP) | Every two days | [1] |
Table 2: In Vitro Potency of this compound
| Cell Line | IC50 | Reference |
| OVCAR8 | 4 nM | [3] |
| OVCAR3 | Low nanomolar | [5] |
Experimental Protocols
1. Establishment of an Intraperitoneal Ovarian Cancer Xenograft Model using OVCAR8-RFP Cells
This protocol describes the establishment of an intraperitoneal (IP) tumor model in immunocompromised mice, a commonly used method for studying ovarian cancer progression and evaluating therapeutic efficacy.
-
Cell Culture: Culture OVCAR8 cells stably expressing Red Fluorescent Protein (OVCAR8-RFP) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Preparation: On the day of injection, harvest cells by trypsinization, wash with sterile phosphate-buffered saline (PBS), and resuspend in sterile PBS at a concentration of 2 x 107 cells/mL.[13] Place the cell suspension on ice.
-
Animal Model: Use female athymic nude mice (6-8 weeks old).
-
Intraperitoneal Injection:
-
Anesthetize the mouse using isoflurane.
-
Inject 100 µL of the cell suspension (containing 2 million OVCAR8-RFP cells) into the intraperitoneal cavity of each mouse using a 27-gauge needle.[13]
-
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Tumor burden can be monitored non-invasively starting approximately 7-14 days post-injection.
2. Monitoring Intraperitoneal Tumor Growth using Bioluminescence Imaging (BLI)
This protocol is for non-invasive monitoring of tumor growth in mice bearing luciferase-expressing ovarian cancer cells.
-
Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane.
-
Substrate Injection: Inject D-luciferin (150 mg/kg body weight) intraperitoneally.[8][9]
-
Imaging:
-
Data Analysis: Quantify the bioluminescent signal (total flux or radiance) from the region of interest (ROI) corresponding to the abdomen. An increase in signal intensity over time indicates tumor progression.
Visualizations
Caption: Signaling pathway of this compound in ovarian cancer cells.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phyllanthusmin derivatives induce apoptosis and reduce tumor burden in high grade serous ovarian cancer by late-stage autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - The Preclinical Development of Phyllanthusmins for the Treatment of High Grade Serous Ovarian Cancer - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 7. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Qualitative in vivo bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Transabdominal Ultrasound for the detection of intra-peritoneal tumor engraftment and growth in mouse xenografts of epithelial ovarian cancer | PLOS One [journals.plos.org]
- 10. Preservation of tumor-host immune interactions with luciferase-tagged imaging in a murine model of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncology.labcorp.com [oncology.labcorp.com]
- 12. Optical imaging of ovarian cancer using HER-2 affibody conjugated nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intraperitoneal Administration of Neural Stem Cell-Nanoparticle Conjugates Targets Chemotherapy to Ovarian Tumors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting PHY34 insolubility in aqueous solutions
PHY34 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of this compound, with a particular focus on its solubility in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Question 1: My this compound precipitated out of solution when I diluted my DMSO stock into an aqueous buffer for my cell culture experiment. What went wrong and how can I fix it?
Answer:
This is a common issue known as "precipitation upon dilution," which occurs when a compound that is highly soluble in a concentrated organic stock (like DMSO) is diluted into an aqueous medium where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of solution.
Recommended Solutions:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Modify the Dilution Method: Instead of a single, large dilution step, try a serial dilution approach. This can sometimes help keep the compound in solution.
-
Use a Surfactant or Co-solvent: The inclusion of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent in your final aqueous buffer can help maintain this compound solubility. Please refer to the co-solvent compatibility table below.
-
pH Adjustment: this compound exhibits higher solubility at a lower pH. If your experimental system can tolerate it, adjusting the pH of your aqueous buffer to be more acidic (e.g., pH 6.0-6.5) may prevent precipitation.
Question 2: I am observing high variability and poor reproducibility in my in vitro kinase assays. Could this be related to this compound solubility?
Answer:
Yes, inconsistent solubility is a frequent cause of variability in experimental results. If this compound is not fully dissolved, its effective concentration will differ between experiments, leading to unreliable data. Undissolved particles can also interfere with assay readings, particularly in plate-based absorbance or fluorescence assays.
Troubleshooting Steps:
-
Visual Inspection: Before adding this compound to your assay, visually inspect your working solution (after dilution in the assay buffer) for any signs of precipitation (e.g., cloudiness, visible particles).
-
Solubility Confirmation: Perform a simple solubility check. Prepare your highest intended concentration of this compound in the final assay buffer, vortex thoroughly, and let it sit for 15-30 minutes. Check for any precipitate.
-
Sonication: Brief sonication of your working solution can help break up small agglomerates and improve dissolution.
-
Pre-dissolving in Assay Buffer Components: Try to pre-dissolve this compound in a component of the assay buffer that has better solubilizing properties (e.g., a buffer component with a higher percentage of organic solvent) before final dilution.
Below is a workflow to help diagnose and address solubility-related issues.
Caption: A decision tree for troubleshooting inconsistent assay results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare stock solutions of this compound at concentrations up to 50 mM. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication. Store stock solutions at -20°C or -80°C.
Q2: What is the solubility of this compound in common buffers?
A2: this compound has very low solubility in neutral aqueous buffers like PBS (pH 7.4). The approximate solubility in PBS at room temperature is < 1 µM. Solubility can be improved by modifying the pH or adding co-solvents. See the data table below for more details.
Q3: How does pH affect the solubility of this compound?
A3: this compound is an acidic compound and its solubility increases as the pH of the aqueous solution decreases.
Data Presentation: this compound Solubility in Different Conditions
Table 1: Solubility of this compound at Various pH Levels
| Buffer System | pH | Approximate Solubility (µM) at 25°C |
|---|---|---|
| Citrate Buffer | 5.0 | 25 |
| MES Buffer | 6.0 | 12 |
| PBS | 7.4 | < 1 |
| Tris Buffer | 8.0 | < 0.5 |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent | Concentration in PBS | Approximate Solubility (µM) at 25°C |
|---|---|---|
| None | 0% | < 1 |
| DMSO | 1% | 15 |
| Ethanol | 1% | 8 |
| PEG400 | 5% | 30 |
| Tween® 80 | 0.1% | 18 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM solution (assuming a molecular weight of 500 g/mol ), weigh 5 mg of this compound.
-
Solvent Addition: Add the calculated volume of 100% DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication (2-5 minutes in a bath sonicator) can be used to aid dissolution if needed.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
This protocol describes the preparation of a working solution from a 10 mM DMSO stock for a final DMSO concentration of 0.1%.
Caption: A stepwise workflow for preparing a this compound working solution.
-
Intermediate Dilution: Prepare an intermediate dilution of your 10 mM stock solution. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. This helps to minimize the amount of DMSO added to your final solution.
-
Final Dilution: While vortexing your cell culture medium, add the appropriate volume of the 1 mM intermediate stock solution. For example, to make 1 mL of a 10 µM solution, add 10 µL of the 1 mM stock to 990 µL of medium.
-
Mixing: Continue to vortex for another 30 seconds to ensure thorough mixing.
-
Inspection: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If it is cloudy, you may need to lower the final concentration or add a solubilizing agent as described in the troubleshooting section.
Signaling Pathway
This compound is a potent inhibitor of the PI3K/mTOR signaling pathway, a critical pathway in cell growth and proliferation.
Technical Support Center: Overcoming Off-Target Effects of PHY34 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of PHY34 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a synthetic small molecule with potent anticancer activity, particularly against high-grade serous ovarian cancer.[1][2][3][4] Its primary mechanism of action involves the inhibition of late-stage autophagy by targeting the ATP6V0A2 subunit of the vacuolar H+-ATPase (V-ATPase).[1][2][3][4] Additionally, this compound interacts with the Cellular Apoptosis Susceptibility (CAS) protein, also known as CSE1L, which is involved in nucleocytoplasmic transport, thereby altering the localization of nuclear proteins.[1][2][3][4]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects occur when a drug or compound binds to and alters the function of proteins other than its intended therapeutic target. For this compound, this could involve interactions with other V-ATPase subunits, other proteins involved in autophagy or nucleocytoplasmic transport, or entirely unrelated proteins. These unintended interactions can lead to ambiguous experimental results, cellular toxicity, and misinterpretation of the compound's biological role.
Q3: What are the initial signs of potential off-target effects in my cell culture experiments with this compound?
A3: Common indicators of off-target effects include:
-
Discrepancies with genetic approaches: The phenotype observed with this compound treatment is different from the phenotype observed with siRNA or CRISPR-mediated knockdown/knockout of its known targets (ATP6V0A2 or CAS/CSE1L).
-
Inconsistent results with other inhibitors: Using a structurally different inhibitor of V-ATPase or a CAS/CSE1L inhibitor produces a different cellular outcome.
-
Unusual dose-response curves: The dose-response curve for your phenotype of interest may be biphasic or have a shallow slope, suggesting multiple targets with different affinities are being engaged at different concentrations.
-
Unexpected cytotoxicity: The concentration of this compound required to observe the desired effect is close to the concentration that causes significant cell death, which may not be related to the on-target mechanism.
Q4: How can I be sure that the observed effects of this compound are due to its on-target activity?
A4: Rigorous validation is key. A multi-pronged approach is recommended:
-
Orthogonal Validation: Confirm your findings using alternative methods to inhibit the target, such as shRNA or CRISPR/Cas9 to knockdown or knockout ATP6V0A2 or CAS/CSE1L. The resulting phenotype should mimic that of this compound treatment.
-
Use of a negative control: A structurally similar but inactive analog of this compound, if available, can help distinguish specific on-target effects from non-specific chemical effects.
-
Rescue experiments: Overexpression of the intended target (e.g., a resistant mutant of ATP6V0A2) should rescue the phenotype induced by this compound.
-
Target engagement assays: Directly confirm that this compound is binding to its intended targets in your cellular system using techniques like the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guide
Problem 1: Inconsistent or unexpected phenotypic results with this compound treatment.
This could be due to off-target effects, suboptimal experimental conditions, or cell line-specific responses. The following table outlines a troubleshooting workflow.
| Potential Cause | Suggested Solution | Expected Outcome |
| This compound concentration is too high, leading to off-target effects. | Perform a dose-response experiment to determine the minimal effective concentration. Titrate this compound from a low to a high concentration range and identify the lowest concentration that produces the desired on-target phenotype without significant cytotoxicity. | A clear sigmoidal dose-response curve for the on-target effect, with a plateau at higher concentrations before cytotoxicity becomes dominant. |
| The observed phenotype is due to an off-target effect. | Use a genetic approach (siRNA/CRISPR) to silence ATP6V0A2 or CAS/CSE1L. | The phenotype from genetic silencing should phenocopy the effect of this compound treatment. If not, an off-target effect is likely. |
| Cell line-specific expression of on- and off-targets. | Characterize the expression levels of ATP6V0A2, CAS/CSE1L, and potential off-targets in your cell line using Western blotting or qPCR. | Higher expression of an off-target relative to the on-target could explain a dominant off-target phenotype. |
| Experimental variability. | Ensure consistent cell passage number, seeding density, and treatment duration. Include appropriate vehicle controls (e.g., DMSO). | Reduced variability in experimental replicates. |
Problem 2: High cytotoxicity observed at effective concentrations of this compound.
This suggests that the therapeutic window is narrow and off-target toxicity may be a significant factor.
| Potential Cause | Suggested Solution | Expected Outcome |
| Off-target toxicity. | Perform a proteome-wide off-target identification study (e.g., chemical proteomics) to identify unintended binding partners of this compound. | Identification of specific off-target proteins that may be responsible for the observed cytotoxicity. |
| On-target toxicity in a particular cell line. | Test the effect of this compound on non-cancerous cell lines to assess general cytotoxicity. | If toxicity is specific to cancer cells, it is more likely to be on-target. If it affects all cell types, it may be a general cytotoxic off-target effect. |
| Apoptosis induction through off-target pathways. | Analyze markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) at various this compound concentrations and time points. | Understanding the kinetics of apoptosis induction can help differentiate on-target from off-target driven cell death. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of this compound binding to its intracellular targets, ATP6V0A2 and CAS/CSE1L.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies against ATP6V0A2, CAS/CSE1L, and a loading control (e.g., GAPDH, β-actin)
-
Secondary antibodies
-
SDS-PAGE and Western blotting equipment
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either this compound at the desired concentration or DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Harvest cells, wash with cold PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentrations and perform Western blotting to detect the levels of soluble ATP6V0A2 and CAS/CSE1L at each temperature.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Proteome-wide Off-Target Identification using Chemical Proteomics
This protocol outlines a general workflow for identifying the cellular binding partners of this compound, including off-targets.
Materials:
-
This compound-alkyne or other tagged derivative
-
Click chemistry reagents (e.g., biotin-azide, fluorescent azide)
-
Cell culture reagents
-
Lysis buffer
-
Streptavidin beads
-
Mass spectrometry facility
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound containing a bioorthogonal handle, such as an alkyne group, that does not significantly alter its biological activity.
-
Cell Treatment: Treat cells with the this compound probe.
-
Cell Lysis: Lyse the cells under conditions that preserve protein-drug interactions.
-
Click Chemistry: Perform a click reaction to attach a reporter tag (e.g., biotin) to the alkyne handle of the this compound probe that is bound to proteins.
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged protein-PHY34 complexes.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down.
-
Data Analysis: Identify proteins that are significantly enriched in the this compound-probe treated samples compared to controls. These are potential on- and off-targets.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural characterization of interactions between transactivation domain 1 of the p65 subunit of NF-κB and transcription regulatory factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Addressing PHY34 Resistance in Long-Term Cell Culture
Welcome to the technical support center for PHY34. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding resistance to this compound in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic small molecule with potent anticancer activity, particularly demonstrated in high-grade serous ovarian cancer (HGSOC) cells.[1][2] Its primary mechanism of action is the induction of apoptosis through the inhibition of late-stage autophagy.[1][2] this compound achieves this by targeting two key cellular components: the ATP6V0A2 subunit of the vacuolar-ATPase (V-ATPase) and the Cellular Apoptosis Susceptibility (CAS) protein, also known as CSE1L, which is involved in nucleocytoplasmic transport.[1][2][3]
Q2: My cells are developing resistance to this compound after long-term culture. What are the likely mechanisms?
Acquired resistance to this compound in long-term cell culture can arise from several mechanisms, primarily related to its molecular targets:
-
On-Target Genetic Alterations: Mutations in the ATP6V0A2 gene can prevent this compound from effectively binding to its target. For instance, a specific V823I mutation in the ATP6V0A2 subunit has been shown to confer significant resistance to this compound.[2][4]
-
Target Overexpression: Increased expression of the Cellular Apoptosis Susceptibility (CAS) protein can reduce the apoptotic effects induced by this compound.[1][2]
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt to long-term treatment by upregulating alternative survival pathways that compensate for the inhibition of autophagy and disruption of nucleocytoplasmic transport.[5][6][7] This is a common mechanism of resistance to targeted therapies.[5][6]
-
Increased Drug Efflux: While not yet specifically documented for this compound, a general mechanism of drug resistance is the overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively remove the drug from the cell.[8]
Q3: How can I confirm that my cell line has developed resistance to this compound?
The most direct method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your long-term treated cells and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.[8] This is typically done using a cell viability assay such as the MTT or CCK-8 assay.
Q4: Are there any strategies to overcome this compound resistance?
Yes, several strategies can be employed to overcome resistance to this compound:
-
Combination Therapy: Combining this compound with other anticancer agents can be an effective approach. For inhibitors of V-ATPase, combination with drugs targeting other survival pathways has shown promise. For example, combining V-ATPase inhibition with an androgen receptor (AR) inhibitor has been shown to have an additive effect in prostate cancer cells.[9] Similarly, V-ATPase inhibition has been shown to overcome trastuzumab resistance in breast cancer.[10][11] Investigating synergistic combinations for this compound is a promising research direction.
-
Targeting Bypass Pathways: If you identify a specific bypass pathway that is activated in your resistant cells, you can use a combination approach with an inhibitor of that pathway.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Issue Encountered | Possible Cause | Suggested Solution |
| Decreased cell death with this compound treatment over time. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve (e.g., MTT assay) to verify the shift in the IC50 value. 2. Investigate Mechanism: Analyze changes in the expression of ATP6V0A2 and CAS proteins via Western blot. Sequence the ATP6V0A2 gene to check for mutations. 3. Explore Combination Therapy: Introduce a synergistic agent to your treatment regimen.[8] |
| This compound no longer inhibits autophagy, as measured by LC3-II accumulation. | 1. Mutation in the ATP6V0A2 target. 2. Activation of an alternative autophagy pathway. | 1. Sequence ATP6V0A2: Check for mutations that may prevent this compound binding. 2. Perform Autophagy Flux Assay: Use a tandem mCherry-EGFP-LC3 reporter to determine if the entire autophagy process is restored or if there's a blockage at a different step. |
| Reduced apoptosis in response to this compound, even with autophagy inhibition. | Overexpression of the CAS protein. | 1. Quantify CAS Expression: Use Western blot or qPCR to compare CAS levels in your resistant cells to the parental line. 2. Consider CAS knockdown: Use siRNA or shRNA to see if reducing CAS expression re-sensitizes the cells to this compound. |
| High variability in experimental replicates. | 1. Inconsistent cell health or seeding density. 2. Drug instability. | 1. Standardize Cell Culture: Ensure consistent passage number, confluency, and seeding density for all experiments. 2. Prepare Fresh Drug Solutions: Prepare fresh stock solutions of this compound for each experiment to avoid degradation. |
Data Presentation
The development of resistance to this compound is characterized by a significant increase in the IC50 value. Below is a table summarizing the known quantitative data on this compound resistance.
| Cell Line | Genotype/Condition | This compound IC50 | Fold Resistance | Reference |
| H4 neuroglioma | Wild-type ATP6V0A2 | 246 pM | 1x | [2][4] |
| H4 neuroglioma | V823I mutant ATP6V0A2 | 55.46 nM | ~225x | [2][4] |
| OVCAR8 | Parental (Sensitive) | Data Not Available | - | |
| OVCAR8-PHY34R | This compound Resistant | Data Not Available | - | |
| OVCAR3 | Parental (Sensitive) | Data Not Available | - | |
| OVCAR3-PHY34R | This compound Resistant | Data Not Available | - |
Note: While the principle of acquired resistance through long-term culture is established, specific IC50 values for this compound-resistant cell lines developed through this method are not yet publicly available. Researchers are encouraged to determine these values empirically in their own models.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound and its known resistance pathways.
Caption: Experimental workflow for developing and characterizing this compound-resistant cell lines.
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes the gradual dose-escalation method to develop a cell line with acquired resistance to this compound.[9][10]
Materials:
-
Parental cancer cell line (e.g., OVCAR8)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks/dishes
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT).
-
Initial Dosing: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are growing at a normal rate (typically after 2-3 passages), double the concentration of this compound.
-
Monitoring and Passaging: Monitor the cells for signs of toxicity. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Repeat Dose Escalation: Continue this process of stepwise dose escalation until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Establishment of Resistant Line: At this point, the cell line is considered resistant. Culture the resistant cells for several passages in the high-PHY34 medium to ensure stability of the resistant phenotype.
-
Cryopreservation: Cryopreserve stocks of the resistant cell line at various stages of resistance development.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
CETSA is a method to verify that this compound is binding to its intracellular target, ATP6V0A2, in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody against ATP6V0A2
-
Secondary antibody
-
Thermal cycler
-
Western blotting equipment
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Western Blotting: Collect the supernatant and analyze the amount of soluble ATP6V0A2 at each temperature by Western blotting.
-
Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect this compound-CAS Interaction
This protocol aims to confirm the interaction between this compound and the CAS protein in cell lysates.
Materials:
-
Cell lysate from cells treated with this compound or vehicle
-
Antibody against CAS
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting equipment
Procedure:
-
Cell Lysis: Prepare cell lysates from cells of interest.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and collect the supernatant.
-
Immunoprecipitation: Add the anti-CAS antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complex: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complex.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluate by Western blotting using an antibody that can detect this compound (if a tagged version is used) or by mass spectrometry to identify interacting partners.
References
- 1. CAS (CSE1L) signaling pathway in tumor progression and its potential as a biomarker and target for targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. v1.devtoolsdaily.com [v1.devtoolsdaily.com]
- 3. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. V-ATPase inhibition decreases mutant androgen receptor activity in castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. V-ATPase inhibition overcomes trastuzumab resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. V‐ATPase inhibition overcomes trastuzumab resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PHY34 Incubation Time for Maximal Apoptosis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing PHY34 incubation time to achieve maximal apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a synthetic small molecule that has demonstrated potent anticancer activity, particularly in high-grade serous ovarian cancer (HGSOC) cells.[1][2] It induces apoptosis through a unique mechanism involving late-stage autophagy inhibition.[1][2][3] this compound targets the ATP6V0A2 subunit of the vacuolar H+-ATPase (V-ATPase) and also interacts with the Cellular Apoptosis Susceptibility (CAS) protein, also known as CSE1L.[1][2] This dual action disrupts cellular processes, leading to programmed cell death.
Q2: What is a recommended starting concentration and incubation time for this compound to induce apoptosis?
A2: The optimal concentration and incubation time for this compound are cell-line dependent. For initial experiments in HGSOC cell lines, a concentration of 10 nM for 48 hours is a good starting point for cell lines like OVCAR8.[4] For less sensitive cell lines such as OVCAR3, a higher concentration of 100 nM for 48-72 hours may be necessary to observe significant apoptosis.[3][4] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: How does the expression level of CAS affect this compound-induced apoptosis?
A3: The expression level of the CAS protein can significantly impact the efficacy of this compound. Overexpression of CAS has been shown to reduce this compound-induced apoptosis.[1][2] Conversely, knockdown of CAS can sensitize cells to this compound, leading to apoptosis at earlier time points and with greater PARP cleavage.[4] Therefore, it is advisable to assess the baseline CAS expression in your cell model.
Q4: What are the key markers to look for when assessing this compound-induced apoptosis?
A4: Key markers for assessing apoptosis induced by this compound include:
-
PARP Cleavage: An increase in cleaved PARP (c-PARP) is a hallmark of apoptosis. This can be detected by Western blotting.[2][3]
-
Annexin V Staining: Externalization of phosphatidylserine, an early apoptotic event, can be detected by flow cytometry using Annexin V staining.[4]
-
Caspase Activity: Although this compound's primary mechanism is through autophagy inhibition, the ultimate apoptotic execution involves caspases. Measuring the activity of caspases, such as caspase-3 and -7, can confirm apoptosis.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low levels of apoptosis observed after this compound treatment. | Suboptimal this compound concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 nM to 1 µM) to determine the optimal dose for your cells. |
| Inappropriate incubation time: The incubation period may be too short to induce a detectable apoptotic response. | Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, 72 hours) to identify the peak apoptotic window.[3] | |
| High CAS protein expression: The cell line may have high endogenous levels of CAS, conferring resistance to this compound.[1][2] | - Assess CAS protein levels via Western blot. - Consider using a cell line with lower CAS expression or transiently knocking down CAS using siRNA to increase sensitivity.[4] | |
| Cell health and passage number: Unhealthy cells or cells at a high passage number may respond poorly to treatment. | Ensure cells are healthy, in the logarithmic growth phase, and have a low passage number. | |
| Inconsistent results between experiments. | Variability in experimental conditions: Minor variations in cell density, reagent preparation, or incubation times can lead to inconsistent outcomes. | Standardize all experimental parameters, including seeding density, reagent concentrations, and incubation times. Use a positive control for apoptosis to ensure assay consistency. |
| This compound solution degradation: Improper storage of the this compound stock solution can lead to loss of activity. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. | |
| High background in apoptosis assays (e.g., Annexin V). | Mechanical stress during cell harvesting: Harsh enzymatic or mechanical detachment of adherent cells can damage cell membranes, leading to false-positive staining. | Use a gentle cell detachment method, such as accutase or scraping on ice. Minimize centrifugation speeds and handle cells gently. |
| Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment. | Regularly test cell cultures for mycoplasma contamination. | |
| Unexpected cell morphology or death pathway. | Off-target effects of V-ATPase inhibition: As a V-ATPase inhibitor, this compound can affect lysosomal pH and other cellular processes, which might lead to non-apoptotic cell death at very high concentrations or in specific cell types. | Carefully observe cell morphology under a microscope. Consider using assays to distinguish between apoptosis, necrosis, and autophagy. |
Data Presentation
Table 1: Dose-Response of this compound on Cell Viability in HGSOC Cell Lines
| Cell Line | Incubation Time (hours) | This compound Concentration (nM) | % Cell Viability (Normalized to Vehicle) |
| OVCAR8 | 24 | 1 | ~95% |
| 10 | ~80% | ||
| 100 | ~60% | ||
| 48 | 1 | ~90% | |
| 10 | ~50% | ||
| 100 | ~30% | ||
| 72 | 1 | ~85% | |
| 10 | ~30% | ||
| 100 | ~15% | ||
| OVCAR3 | 24 | 10 | ~98% |
| 100 | ~90% | ||
| 1000 | ~75% | ||
| 48 | 10 | ~95% | |
| 100 | ~70% | ||
| 1000 | ~40% | ||
| 72 | 10 | ~90% | |
| 100 | ~50% | ||
| 1000 | ~20% |
Data is approximated from graphical representations in Salvi et al., 2022.[3]
Table 2: Effect of this compound on Apoptosis Markers
| Cell Line | This compound Concentration (nM) | Incubation Time (hours) | Apoptosis Marker | Observation |
| OVCAR8 | 10 | 48 | Cleaved PARP | Increased cleavage compared to control.[4] |
| 10 | 48 | Annexin V Positive Cells | Significant increase in apoptotic cells.[4] | |
| OVCAR3 | 100 | 72 | Annexin V Positive Cells | Increase in apoptotic cells.[3] |
| OVCAR8 (CAS Knockdown) | 10 | 48 | Cleaved PARP | Enhanced cleavage compared to control OVCAR8 cells.[4] |
| OVCAR3 (CAS Knockdown) | 100 | - | Apoptosis | Induced at an earlier timepoint compared to control OVCAR3 cells.[4] |
Experimental Protocols
Protocol 1: Western Blot for Cleaved PARP
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified incubation time (e.g., 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound as described above.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method (e.g., accutase). Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently mix and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Mandatory Visualization
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Variability in PHY34 Autophagy Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PHY34 in autophagy inhibition assays. The information is tailored for scientists and drug development professionals to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in autophagy inhibition?
This compound is a synthetic small molecule derived from a compound found in plants of the Phyllanthus genus.[1][2] It has shown potent anticancer activity, inducing apoptosis in cancer cells through late-stage autophagy inhibition.[1][2][3][4] The primary mechanisms of action for this compound are:
-
V-ATPase Inhibition: this compound targets the ATP6V0A2 subunit of the vacuolar-type H+-translocating ATPase (V-ATPase).[1][2][5] This inhibition disrupts the normal acidification of lysosomes, a critical step for the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents.[6]
-
Interaction with CAS/CSE1L: this compound also interacts with the Cellular Apoptosis Susceptibility (CAS) protein, also known as CSE1L.[1][2] This interaction alters the nuclear localization of proteins, contributing to its cytotoxic effects.[1][5][6]
By inhibiting late-stage autophagy, this compound causes an accumulation of autophagosomes, leading to cellular stress and eventual apoptosis.[1][3][4]
Q2: How does this compound differ from other common autophagy inhibitors?
This compound's mechanism is distinct from many other common autophagy inhibitors. For instance, it is different from nucleocytoplasmic transport inhibitors like importazole and KPT-330 (selinexor).[1][6] While compounds like bafilomycin A1 also inhibit V-ATPase, this compound's dual action involving CAS/CSE1L provides a unique pharmacological profile.[1][2]
Q3: What are the expected results in an autophagy assay when using this compound?
Treatment with this compound is expected to lead to the accumulation of autophagosomes. This can be observed as:
-
An increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II).[1]
-
An increase in the number of LC3 puncta in fluorescence microscopy.[1]
-
An accumulation of p62/SQSTM1, a protein that is normally degraded during autophagy.[7][8]
Troubleshooting Guide
Issue 1: High Variability in LC3-II Levels by Western Blot
Question: My Western blot results for LC3-II show significant well-to-well variability, even within the same treatment group. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Lysis | Ensure complete and consistent cell lysis. Use a lysis buffer containing protease inhibitors and sonicate or vortex samples thoroughly.[9] |
| Low Protein Concentration | Load a sufficient amount of protein, typically 20-30 µg of total protein per lane for LC3 detection.[9] |
| Suboptimal Gel Electrophoresis | Use a higher percentage polyacrylamide gel (e.g., 12-15%) to achieve better separation of LC3-I and LC3-II bands.[9] |
| Inefficient Protein Transfer | Optimize transfer conditions for the relatively small LC3-II protein. Use a 0.2 µm PVDF membrane and adjust methanol concentration, transfer time, and voltage as needed.[9] |
| Poor Primary Antibody Quality | Use a well-validated anti-LC3 antibody at its optimal dilution. Test different antibodies if necessary.[9] |
| Cell Line-Specific Basal Autophagy | Some cell lines have very low basal autophagy.[9] Consider co-treatment with an autophagy inducer like rapamycin or starvation to create a more robust and detectable autophagic flux that can then be inhibited by this compound. |
Issue 2: Inconsistent or Faint LC3 Puncta in Fluorescence Microscopy
Question: I am not observing a consistent increase in LC3 puncta in my this compound-treated cells, or the puncta are very faint. What should I do?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient this compound Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Low Expression of GFP-LC3 | If using a transient transfection, ensure high transfection efficiency and sufficient expression levels. For stable cell lines, verify the expression of the GFP-LC3 fusion protein. Be cautious of overexpression artifacts.[10] |
| Photobleaching | Minimize exposure of fluorescently labeled cells to light. Use an anti-fade mounting medium. |
| Artifactual Puncta Formation | Certain treatments, like the use of detergents (e.g., saponin) for permeabilization, can cause artifactual GFP-LC3 puncta.[10] Include appropriate controls to rule out such artifacts. |
| Subjective Quantification | Use automated image analysis software to quantify the number and intensity of puncta per cell to avoid subjective bias. |
Issue 3: Unexpected Cell Death or Cytotoxicity
Question: I am observing widespread cell death at concentrations of this compound where I expect to see autophagy inhibition. How can I distinguish between apoptosis and autophagy-related effects?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Potency of this compound | This compound can induce apoptosis at nanomolar concentrations.[3][4] It is crucial to perform a careful dose-response curve to identify a concentration that effectively inhibits autophagy without inducing widespread, immediate apoptosis. |
| Cell Line Sensitivity | Different cell lines will exhibit varying sensitivities to this compound. The cytotoxic effects of this compound have been particularly noted in high-grade serous ovarian cancer (HGSOC) cells.[1][2] |
| Confounding Apoptosis with Autophagy | Use specific markers for apoptosis, such as cleaved PARP or Annexin V staining, to differentiate between the two processes.[1] this compound is known to induce apoptosis following late-stage autophagy inhibition.[3][4] |
| Off-Target Effects at High Concentrations | Using excessively high concentrations of any compound can lead to off-target effects. Stick to the lowest effective concentration determined from your dose-response studies. |
Experimental Protocols
LC3 Turnover (Autophagic Flux) Assay by Western Blot
This assay is crucial to distinguish between an increase in autophagosome formation and a blockage of autophagosome degradation.[11][12][13]
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvesting.
-
Treatment:
-
Group 1: Vehicle control (e.g., DMSO).
-
Group 2: this compound at the desired concentration.
-
Group 3: A lysosomal inhibitor control (e.g., Bafilomycin A1 or Chloroquine).
-
Group 4: this compound in combination with the lysosomal inhibitor.
-
-
Incubation: Treat the cells for a predetermined optimal time (e.g., 4-24 hours). The incubation time with the lysosomal inhibitor should be kept as short as possible to avoid cytotoxicity.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-PAGE gel.[9]
-
Transfer proteins to a 0.2 µm PVDF membrane.[9]
-
Probe with a primary antibody against LC3, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect using an enhanced chemiluminescence (ECL) substrate.
-
Also, probe for a loading control such as β-actin or GAPDH.
-
-
Data Analysis: Quantify the band intensities for LC3-II. An increase in LC3-II in the this compound-treated group compared to the control indicates autophagosome accumulation. If this compound is a late-stage inhibitor, there will be no further increase in LC3-II levels in the co-treatment group (Group 4) compared to the lysosomal inhibitor alone (Group 3).
p62/SQSTM1 Degradation Assay by Western Blot
p62 is a cargo receptor that is degraded during autophagy; its accumulation indicates autophagy inhibition.[7][8]
-
Cell Treatment and Lysis: Follow the same steps as for the LC3 turnover assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer to a PVDF membrane.
-
Probe with a primary antibody against p62/SQSTM1.
-
Also, probe for a loading control.
-
-
Data Analysis: Quantify the band intensities for p62. An increase in p62 levels in the this compound-treated group compared to the control is indicative of autophagy inhibition.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits V-ATPase and CAS, leading to autophagy inhibition and apoptosis.
Experimental Workflow for Autophagic Flux Assay
Caption: Workflow for assessing autophagic flux using Western blotting.
Troubleshooting Logic for Variable LC3-II Results
Caption: A decision tree for troubleshooting variable LC3-II Western blot results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing PHY34 Chemoproteomics Pulldown Signal
Welcome to the technical support center for PHY34 chemoproteomics pulldown experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you enhance your signal and obtain high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a this compound chemoproteomics pulldown experiment?
A this compound chemoproteomics pulldown is an affinity purification technique used to identify the protein targets of the small molecule this compound from a complex biological sample, such as a cell lysate.[1] This method utilizes a modified version of this compound that is immobilized on beads (the "bait") to capture its binding partners (the "prey"). The captured proteins are then eluted and identified, typically by mass spectrometry.[2] This approach is crucial for understanding the mechanism of action of this compound, a compound with potent anticancer activity.[1][3]
Q2: What are the known primary targets of this compound identified through this method?
Chemoproteomics studies have identified two key protein targets of this compound:
-
Cellular Apoptosis Susceptibility (CAS) protein (also known as CSE1L): This protein is involved in nucleocytoplasmic transport.[1][3]
-
ATP6V0A2 subunit of V-ATPase: This protein is a component of the vacuolar H+-ATPase, which plays a role in autophagy.[1][3]
Q3: What are the critical factors that can affect the signal in a this compound pulldown experiment?
Several factors can significantly impact the success of your pulldown experiment and the strength of your signal. These include:
-
This compound Probe Design and Immobilization: The linker position on the this compound molecule and the efficiency of its immobilization to the beads are critical.
-
Cell Lysate Preparation: The concentration of the target protein in the lysate and the overall protein concentration can influence binding efficiency.
-
Binding and Washing Conditions: The stringency of the buffers used for binding and washing steps is crucial for minimizing non-specific binding while retaining true interactors.
-
Elution Efficiency: The method used to elute the captured proteins from the beads must be effective without denaturing the proteins to an extent that hinders downstream analysis.
-
Mass Spectrometry Analysis: The sensitivity and resolution of the mass spectrometer, as well as the data analysis pipeline, will ultimately determine the success of protein identification.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound chemoproteomics pulldown experiments.
Issue 1: Weak or No Signal (Low Protein Yield)
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Low abundance of target protein in the cell lysate. | Increase the starting amount of cell lysate. A typical starting protein concentration is 1-5 mg/mL.[5][6] For low-abundance targets, consider using a cell line known to overexpress the protein of interest or enriching the target protein fraction prior to the pulldown.[7][8] |
| Inefficient immobilization of the this compound probe to the beads. | Ensure the coupling chemistry is efficient and that the beads are not overloaded. Optimize the ratio of the this compound probe to the beads. Titrate the bead volume to find the optimal amount for your specific protein.[9] |
| Suboptimal binding conditions. | Optimize the incubation time and temperature for the binding step. Weak or transient interactions may require shorter wash times or lower salt concentrations in the wash buffer.[10] |
| Inefficient elution of bound proteins. | Try different elution methods. Common methods include changing the pH or using a competitive eluent. For example, you can use an acidic elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0) or a high salt concentration.[11] Ensure the elution buffer volume is sufficient to cover the beads completely. |
| Protein degradation. | Always work on ice and add protease and phosphatase inhibitors to your lysis and wash buffers to prevent protein degradation.[7][12] |
| Issues with downstream analysis (SDS-PAGE/Mass Spectrometry). | Ensure your SDS-PAGE gel percentage is appropriate for the expected molecular weight of your target proteins.[13] For mass spectrometry, verify the instrument's sensitivity and calibration.[14][15] |
Issue 2: High Background (Non-Specific Binding)
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Proteins are binding non-specifically to the beads. | Pre-clear the cell lysate by incubating it with beads that do not have the this compound probe attached before performing the pulldown. This will remove proteins that non-specifically bind to the bead matrix.[16] |
| Insufficiently stringent washing steps. | Increase the number of washes and/or the stringency of the wash buffer. You can increase the salt concentration (e.g., up to 0.5M NaCl) or add a small amount of non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer to disrupt weak, non-specific interactions.[17][18] |
| Hydrophobic or ionic interactions with the bait protein or linker. | Include non-ionic detergents and/or adjust the salt concentration in the binding and wash buffers to minimize these interactions. |
| The concentration of the bait protein (this compound probe) is too high. | Reduce the amount of this compound-conjugated beads used in the pulldown to minimize non-specific interactions.[10] |
| Contamination of the sample. | Ensure all buffers and tubes are sterile and that you are using good laboratory practices to avoid contamination with keratins and other common contaminants.[19] |
Experimental Protocols
Detailed Protocol for this compound Chemoproteomics Pulldown
This protocol provides a general framework. Optimization of specific steps may be required for your particular experimental setup.
1. Preparation of this compound-Conjugated Beads:
-
Synthesize a derivative of this compound containing a linker with a reactive group (e.g., an amine or alkyne) suitable for covalent attachment to commercially available activated beads (e.g., NHS-activated agarose or azide-activated agarose).
-
Follow the manufacturer's instructions for coupling the this compound derivative to the beads.
-
Thoroughly wash the beads to remove any unreacted this compound.
-
Resuspend the this compound-conjugated beads in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.
2. Cell Lysate Preparation:
-
Grow and harvest your cells of interest (e.g., high-grade serous ovarian cancer cell lines like OVCAR8 or OVCAR3).[3]
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. A typical volume is 1 mL of lysis buffer per 10^7 cells.[5]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).[5] The optimal protein concentration is typically between 1-5 mg/mL.[5][6]
3. Affinity Pulldown:
-
Equilibrate the required amount of this compound-conjugated beads and control beads (beads without this compound) with lysis buffer.
-
Incubate the clarified cell lysate with the equilibrated beads. A typical starting point is 1-5 mg of total protein with 20-50 µL of bead slurry.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) and discard the supernatant (flow-through).
-
Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with adjusted salt and/or detergent concentrations). After each wash, pellet the beads and discard the supernatant.
4. Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer. Options include:
-
SDS-PAGE Sample Buffer: Add 2X Laemmli sample buffer directly to the beads and boil for 5-10 minutes. This is a denaturing elution suitable for subsequent SDS-PAGE and Western blotting.
-
Acidic Elution: Use a low pH buffer like 0.1 M glycine, pH 2.5-3.0. Neutralize the eluate immediately with a high pH buffer (e.g., 1 M Tris, pH 8.5).[11]
-
Competitive Elution: If a free form of this compound is available, it can be used at a high concentration to compete for binding and elute the target proteins.
-
5. Downstream Analysis:
-
SDS-PAGE: Separate the eluted proteins by SDS-PAGE.[13][20][21][22]
-
Protein Visualization: Stain the gel with a protein stain such as Coomassie Blue or silver stain to visualize the protein bands.
-
Mass Spectrometry: Excise the protein bands of interest from the gel for in-gel digestion, or analyze the entire eluate using an in-solution digestion protocol, followed by LC-MS/MS analysis for protein identification and quantification.[23][24][25][26]
SDS-PAGE Protocol
-
Gel Preparation: Prepare or purchase a polyacrylamide gel with a percentage appropriate for separating your proteins of interest.[13]
-
Sample Preparation: Mix your eluted protein sample with an equal volume of 2X Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Loading and Running the Gel: Load your samples and a molecular weight marker into the wells of the gel. Run the gel in 1X running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[13]
-
Staining: After electrophoresis, carefully remove the gel and stain it with Coomassie Blue or silver stain to visualize the protein bands.
Visualizations
Below are diagrams illustrating key experimental workflows and signaling pathways related to this compound chemoproteomics.
Caption: Overview of the this compound chemoproteomics pulldown experimental workflow.
Caption: A logical workflow for troubleshooting low or no signal in pulldown experiments.
References
- 1. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample preparation for western blot | Abcam [abcam.com]
- 6. Quantitative Chemical Proteomics Reveals New Potential Drug Targets in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Protein purification with magnetic beads [iba-lifesciences.com]
- 10. Pull Down Assay Technical - Profacgen [profacgen.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. SDS-PAGE Protocol | Rockland [rockland.com]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. kmdbioscience.com [kmdbioscience.com]
- 18. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 19. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 20. iitg.ac.in [iitg.ac.in]
- 21. goldbio.com [goldbio.com]
- 22. deepscienceresearch.com [deepscienceresearch.com]
- 23. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sample Prep & Protocols | Nevada Proteomics Center | University of Nevada, Reno [unr.edu]
- 25. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TH [thermofisher.com]
- 26. spectroscopyonline.com [spectroscopyonline.com]
minimizing PHY34 toxicity in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing PHY34 toxicity in non-cancerous cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule derived from a compound found in tropical plants of the Phyllanthus genus.[1][2] It has demonstrated potent anticancer activity, particularly against high-grade serous ovarian cancer (HGSOC).[1][2][3] The primary mechanisms of action of this compound are:
-
Late-stage autophagy inhibition: this compound inhibits the ATP6V0A2 subunit of the vacuolar V-ATPase, which is crucial for lysosomal acidification and the fusion of autophagosomes with lysosomes.[1][2][3] This blockage of the autophagy process leads to the accumulation of autophagosomes and ultimately induces apoptosis in cancer cells.[1][2]
-
Interaction with Cellular Apoptosis Susceptibility (CAS) protein: this compound also interacts with the CAS protein (also known as CSE1L), which is involved in nucleocytoplasmic transport.[1][2] This interaction alters the localization of proteins between the nucleus and cytoplasm, contributing to its anti-cancer effects.[1]
Q2: Is this compound expected to be toxic to non-cancerous cell lines?
A2: this compound has shown a high degree of specificity for cancer cells over non-tumorigenic cells.[3] Studies have reported that while this compound is potent against HGSOC cell lines in the low nanomolar range, it has an undetectable IC50 (up to 50 μM) in non-tumorigenic cell lines such as FT33 and IOSE80.[3] This suggests that at effective therapeutic concentrations for cancer cells, this compound should have minimal toxicity in non-cancerous cell lines. The cytotoxic effect of targeting CAS has also been reported to be specific to cancer cells.[3]
Q3: Why is this compound more toxic to cancer cells?
A3: The selectivity of this compound for cancer cells is linked to the differential expression of its molecular targets. The CAS protein is often overexpressed in various cancers, including HGSOC, and this overexpression is associated with poorer clinical outcomes.[1][2] Cancer cells can be "addicted" to certain proteins for their survival and proliferation, and targeting these, like CAS, can lead to cancer-specific cell death.[4]
Troubleshooting Guide: Minimizing and Investigating this compound Toxicity in Non-Cancerous Cells
Even with its high specificity, researchers may encounter unexpected cytotoxicity in non-cancerous cell lines. This guide provides a step-by-step approach to troubleshoot and mitigate these effects.
Issue: Unexpected cytotoxicity observed in a non-cancerous cell line treated with this compound.
Step 1: Verify Experimental Parameters
-
Confirm this compound Concentration: Ensure the final concentration of this compound in your experiment is accurate. Serial dilution errors can lead to significantly higher concentrations than intended.
-
Assess Solvent Toxicity: Perform a vehicle control experiment using the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to rule out solvent-induced toxicity.
-
Check Cell Line Health: Ensure your non-cancerous cell line is healthy, free from contamination (especially mycoplasma), and within a low passage number. Stressed or unhealthy cells can be more susceptible to compound toxicity.
Step 2: Determine the On-Target vs. Off-Target Nature of the Toxicity
If the initial checks do not resolve the issue, the observed toxicity could be due to on-target effects in that specific cell line or off-target effects of this compound.
-
Analyze Target Expression Levels: Perform Western blotting or qPCR to determine the expression levels of this compound targets (ATP6V0A2 and CAS) in your non-cancerous cell line. Unusually high expression of these targets could sensitize the cells to this compound.
-
Rescue Experiment with Target Overexpression: If you suspect on-target toxicity, you can perform a rescue experiment by overexpressing the CAS protein. Increased CAS expression has been shown to reduce this compound-induced apoptosis.[1][2] A reduction in toxicity after CAS overexpression would suggest an on-target effect.
Step 3: Strategies to Minimize Off-Target Toxicity
If the toxicity is suspected to be off-target, consider the following strategies:
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine the precise IC50 of this compound in your non-cancerous cell line. This will help in identifying a concentration window where you can achieve the desired effect in your target cancer cells with minimal impact on the non-cancerous line.
-
Reduce Treatment Duration: Shorter exposure times to this compound may be sufficient to induce the desired effects in your experimental system while minimizing toxicity in non-cancerous cells.
-
Use a Different Non-Cancerous Cell Line: If feasible, try to replicate your key experiments in a different, relevant non-cancerous cell line to see if the observed toxicity is cell-line specific.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound in cancerous and non-tumorigenic cell lines.
| Cell Line | Cell Type | IC50 | Reference |
| OVCAR8 | High-Grade Serous Ovarian Cancer | Low Nanomolar | [3] |
| OVCAR3 | High-Grade Serous Ovarian Cancer | Low Nanomolar | [3] |
| FT33 | Non-tumorigenic Fallopian Tube | Undetectable (up to 50 μM) | [3] |
| IOSE80 | Non-tumorigenic Ovarian Surface Epithelium | Undetectable (up to 50 μM) | [3] |
| H4 (WT ATP6V0A2) | Neuroglioma (Wild-Type) | ~0.246 nM | [1][2] |
| H4 (Mutant ATP6V0A2) | Neuroglioma (Mutant) | >55.46 nM | [1][2] |
Key Experimental Protocols
1. Cell Viability (Cytotoxicity) Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials: 96-well plates, cell culture medium, this compound stock solution, solvent (e.g., DMSO), CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (medium with the highest concentration of solvent used).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 48-72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50.
-
2. Western Blot for Apoptosis (PARP Cleavage)
This protocol is used to detect the cleavage of PARP, a hallmark of apoptosis, in response to this compound treatment.
-
Materials: 6-well plates, cell culture medium, this compound, lysis buffer (e.g., RIPA buffer with protease inhibitors), protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin), HRP-conjugated secondary antibodies, and chemiluminescence substrate.
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentration of this compound or vehicle control for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration in the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system. An increase in the cleaved PARP band indicates apoptosis.
-
3. Annexin V/Propidium Iodide Staining for Apoptosis
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
-
Materials: 6-well plates, cell culture medium, this compound, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer), flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
-
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Troubleshooting workflow for unexpected this compound toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
PHY34 vs other V-ATPase inhibitors in ovarian cancer
A Comparative Guide to V-ATPase Inhibitors in Ovarian Cancer: PHY34 and Other Key Compounds
Introduction
The Vacuolar-type H+-ATPase (V-ATPase) is a critical proton pump responsible for acidifying intracellular compartments and the extracellular space in cancer cells. This activity is fundamental to several processes that drive tumor progression, including autophagy, nutrient sensing, and drug resistance.[1][2][3] Consequently, V-ATPase has emerged as a promising therapeutic target in oncology, particularly in aggressive malignancies like ovarian cancer.[1][4] This guide provides a comparative overview of this compound, a novel synthetic V-ATPase inhibitor, and other significant inhibitors, with a focus on their application in ovarian cancer research.
Performance Comparison of V-ATPase Inhibitors
The following tables summarize the key characteristics and reported efficacy of this compound, Bafilomycin A1, and Salinomycin in the context of ovarian cancer.
Table 1: Inhibitor Characteristics and Mechanism of Action
| Inhibitor | Type | Target Subunit(s) | Primary Mechanism in Ovarian Cancer |
| This compound | Synthetic Small Molecule (Diphyllin Analog) | ATP6V0A2 (V0a2) | Inhibition of late-stage autophagy, induction of apoptosis, and alteration of nuclear protein localization.[5][6] |
| Bafilomycin A1 | Macrolide Antibiotic | V-ATPase c subunit | Blocks autophagosome-lysosome fusion, induces apoptosis, and alters microRNA expression.[1][7][8] |
| Salinomycin | Monocarboxylic Polyether Ionophore | Acts as a K+ ionophore, may indirectly affect V-ATPase function | Induces apoptosis and autophagy, particularly effective against cancer stem cells.[9][10][11] |
Table 2: In Vitro Efficacy in Ovarian Cancer Cell Lines
| Inhibitor | Cell Line(s) | Reported Efficacy |
| This compound | High-Grade Serous Ovarian Cancer (HGSOC) cells (e.g., OVCAR3, OVCAR8) | Induces cell death in wild-type ATP6V0A2 cells at 246 pM; mutant cells are resistant up to 55.46 nM.[5][6] |
| Bafilomycin A1 | HO-8910 | Inhibits growth and metastatic potential.[1][7] |
| Salinomycin | OV2008, C13, A2780, A2780-cp, SKOV3, OVCAR3 | IC50 (24h) range of 1.7-7.4 µM.[11] Induces apoptosis in a concentration- and time-dependent manner.[11][12] |
Signaling Pathways and Experimental Workflows
The inhibition of V-ATPase in ovarian cancer cells triggers a cascade of downstream effects, primarily centered on the disruption of autophagy and the induction of apoptosis.
This compound Signaling Pathway
This compound specifically targets the ATP6V0A2 subunit of the V-ATPase complex. This targeted inhibition leads to a failure in lysosomal acidification, which is a critical step in the late stages of autophagy. The accumulation of dysfunctional autophagosomes ultimately triggers the apoptotic cascade. Additionally, this compound has been shown to interact with the Cellular Apoptosis Susceptibility (CAS) protein, altering the nuclear transport of proteins and further contributing to cell death.[5][6]
Caption: Signaling pathway of this compound in ovarian cancer cells.
General V-ATPase Inhibition Workflow
A typical experimental workflow to assess the efficacy of a V-ATPase inhibitor like this compound involves treating ovarian cancer cell lines with the compound and subsequently measuring its effects on cell viability, autophagy, and apoptosis.
Caption: Experimental workflow for evaluating V-ATPase inhibitors.
Detailed Experimental Protocols
The following are summaries of methodologies that can be employed to study the effects of V-ATPase inhibitors on ovarian cancer cells, based on common laboratory practices.
Cell Viability Assay (SRB Assay)
-
Cell Seeding: Plate ovarian cancer cells (e.g., OVCAR8) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the V-ATPase inhibitor (e.g., this compound at 10 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).[13]
-
Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with sulforhodamine B (SRB) solution.
-
Solubilization: Solubilize the bound dye with a Tris-base solution.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader to determine cell viability relative to the control.
Apoptosis Analysis (Annexin V Staining)
-
Cell Culture and Treatment: Culture ovarian cancer cells and treat with the inhibitor (e.g., this compound at 10 nM) for 48 hours.[13]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[13]
Western Blot for Autophagy and Apoptosis Markers
-
Protein Extraction: Lyse treated and control cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., LC3B for autophagy, cleaved PARP for apoptosis, and a loading control like GAPDH).[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound represents a highly potent and specific inhibitor of the V-ATPase V0a2 subunit, demonstrating significant promise in the context of high-grade serous ovarian cancer.[5][6] Its mechanism, centered on the late-stage inhibition of autophagy, offers a distinct therapeutic strategy.[5][14] In comparison, established inhibitors like Bafilomycin A1, while effective, may have different subunit specificities and broader biological effects.[8] Salinomycin provides another alternative, particularly for targeting the cancer stem cell population within ovarian tumors.[9][10] The continued investigation of these compounds, particularly through the detailed experimental approaches outlined, is crucial for advancing the development of novel V-ATPase-targeted therapies for ovarian cancer.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Targeting V-ATPase Isoform Restores Cisplatin Activity in Resistant Ovarian Cancer: Inhibition of Autophagy, Endosome Function, and ERK/MEK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The V-ATPases in cancer and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bafilomycin A1 inhibits the growth and metastatic potential of the BEL-7402 liver cancer and HO-8910 ovarian cancer cell lines and induces alterations in their microRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bafilomycin - Wikipedia [en.wikipedia.org]
- 9. Combination of salinomycin and silver nanoparticles enhances apoptosis and autophagy in human ovarian cancer cells: an effective anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of salinomycin on ovarian cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor properties of salinomycin on cisplatin-resistant human ovarian cancer cells in vitro and in vivo: involvement of p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of salinomycin on human ovarian cancer cell line OV2008 are associated with modulating p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
PHY34 vs. Standard Chemotherapy for High-Grade Serous Ovarian Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel investigational agent PHY34 against the current standard-of-care chemotherapy for High-Grade Serous Ovarian Cancer (HGSOC), the most common and lethal subtype of ovarian cancer. The standard first-line treatment for HGSOC typically involves a combination of a platinum-based agent, such as carboplatin, and a taxane, like paclitaxel.[1][2] This document synthesizes available preclinical data to objectively evaluate the efficacy and mechanisms of action of this compound in relation to this established regimen.
Executive Summary
This compound is a synthetic small molecule that has demonstrated potent anticancer activity in preclinical models of HGSOC.[3][4] Its mechanism of action is distinct from traditional cytotoxic chemotherapies, offering a potential new therapeutic avenue. This compound induces cancer cell death by inhibiting late-stage autophagy and disrupting nucleocytoplasmic transport.[3][4] This is achieved through the targeting of the V-ATPase V0A2 subunit and the Cellular Apoptosis Susceptibility (CAS/CSE1L) protein.[3][4] Preclinical evidence suggests that this compound can significantly reduce tumor burden in HGSOC models. While direct head-to-head studies comparing this compound with the standard carboplatin and paclitaxel combination are not yet available, this guide consolidates existing data to facilitate an informed comparison.
In Vitro Efficacy
The cytotoxic effects of this compound and standard chemotherapy agents have been evaluated in HGSOC cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Compound | Cell Line | IC50 (nM) | Assay | Citation |
| This compound | OVCAR8 | Low nM range | SRB | [2] |
| OVCAR3 | Low nM range | SRB | [2] | |
| Paclitaxel | OVSAHO | 0.276 | Not Specified | [5] |
| Kuramochi | 1.51 | Not Specified | [5] | |
| COV362 | 2.72 | Not Specified | [5] | |
| Carboplatin | OVCAR3 | <40,000 | 3D Organoid | [6] |
| OVCAR8 | >85,000 | 3D Organoid | [6] | |
| Kuramochi | >85,000 | 3D Organoid | [6] |
Note: IC50 values are highly dependent on the specific experimental conditions, such as assay type and incubation time. Direct comparison across different studies should be made with caution.
In Vivo Efficacy in HGSOC Xenograft Models
Animal models provide crucial insights into the in vivo efficacy of anticancer agents. Studies have utilized human HGSOC cell lines, such as OVCAR8, implanted in mice to evaluate tumor growth inhibition.
| Treatment | Mouse Model | Dosing Regimen | Key Findings | Citation |
| This compound | OVCAR8 Xenograft | Not specified | Significantly reduced tumor burden compared to vehicle control. | [3][4] |
| Paclitaxel (TAX) | OVCAR8 Xenograft | Not specified | Reduced tumor burden compared to vehicle control. | [3] |
| Carboplatin + Paclitaxel | Ovarian Cancer PDX | Carboplatin (50 mg/kg), Paclitaxel (15 mg/kg) | Significantly decreased tumor weight compared to control. | [7] |
PDX: Patient-Derived Xenograft
While a direct comparison is not available from a single study, the data indicates that both this compound and the standard carboplatin-paclitaxel combination demonstrate significant anti-tumor activity in preclinical HGSOC models.
Mechanism of Action
The fundamental difference between this compound and standard chemotherapy lies in their mechanisms of action.
This compound:
This compound induces apoptosis in cancer cells through a dual mechanism:[3][4]
-
Late-Stage Autophagy Inhibition: this compound inhibits the ATP6V0A2 subunit of V-ATPase, a proton pump essential for lysosomal acidification. This disruption of lysosomal function leads to the accumulation of autophagosomes, ultimately triggering apoptosis.
-
Disruption of Nucleocytoplasmic Transport: this compound interacts with the CAS/CSE1L protein, which is involved in the transport of proteins into and out of the nucleus. This interference with cellular trafficking contributes to its cytotoxic effects.
Standard Chemotherapy (Carboplatin and Paclitaxel):
-
Carboplatin: As a platinum-based agent, carboplatin cross-links DNA, leading to damage that inhibits DNA replication and transcription, ultimately inducing apoptosis.
-
Paclitaxel: This taxane derivative interferes with the normal function of microtubules, essential components of the cell's cytoskeleton. By stabilizing microtubules, paclitaxel disrupts cell division, leading to cell cycle arrest and apoptosis.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided.
References
- 1. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Model Cell Lines and Tissues of Different HGSOC Subtypes Differ in Local Estrogen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of PHY34: A Comparative Guide to its Effects on CAS Protein Function
For Immediate Release
This guide provides a comprehensive analysis of the synthetic small molecule PHY34 and its validated effects on the Cellular Apoptosis Susceptibility (CAS) protein, also known as CSE1L. Designed for researchers, scientists, and drug development professionals, this document objectively compares the functional outcomes of this compound engagement with CAS, supported by experimental data. We delve into the signaling pathways affected and provide detailed methodologies for the key experiments validating these interactions.
Executive Summary
This compound is a promising anti-cancer agent, particularly in high-grade serous ovarian cancer (HGSOC), that functions through a dual mechanism: inducing late-stage autophagy inhibition and modulating nucleocytoplasmic transport.[1][2][3] A key molecular target of this compound is the CAS protein.[1][2][3] Experimental evidence demonstrates that this compound interacts with CAS, altering the nuclear localization of proteins and inducing apoptosis.[1][2][3] Notably, the overexpression of CAS has been shown to mitigate the cytotoxic effects of this compound, highlighting the significance of the this compound-CAS interaction in its therapeutic potential.[1][2]
Data Presentation: this compound's Efficacy in Relation to CAS Expression
The following tables summarize the quantitative data from key experiments validating the effect of this compound on CAS protein function in OVCAR8 HGSOC cells.
Table 1: Effect of CAS Overexpression on this compound-Induced Cytotoxicity
| Cell Line | Treatment | Relative Cell Viability (%) (Mean ± SEM) |
| OVCAR8 (Control) | Vehicle (DMSO) | 100 |
| OVCAR8 (Control) | This compound (10 nM) | ~50 |
| OVCAR8 (CAS Overexpression) | Vehicle (DMSO) | 100 |
| OVCAR8 (CAS Overexpression) | This compound (10 nM) | ~80 |
Data adapted from Salvi et al., 2022. Cell viability was measured by SRB assay after 48 hours of treatment. A significant increase in cell viability is observed in CAS overexpressing cells treated with this compound, indicating a reduction in this compound's cytotoxic efficacy (p < 0.001).[1][4]
Table 2: Impact of CAS Overexpression on this compound-Induced Apoptosis
| Cell Line | Treatment | Early Apoptotic Cells (%) (Annexin V+/PI-) (Mean ± SEM) |
| OVCAR8 (Control) | Vehicle (DMSO) | ~2 |
| OVCAR8 (Control) | This compound (10 nM) | ~15 |
| OVCAR8 (CAS Overexpression) | Vehicle (DMSO) | ~2 |
| OVCAR8 (CAS Overexpression) | This compound (10 nM) | ~5 |
Data adapted from Salvi et al., 2022. Apoptosis was measured by Annexin V-FITC and Propidium Iodide staining after 48 hours of treatment. A significant decrease in the percentage of early apoptotic cells is observed in CAS overexpressing cells treated with this compound, suggesting that CAS overexpression confers resistance to this compound-induced apoptosis (p < 0.05).[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow used to validate its interaction with the CAS protein.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and specifics mentioned in the source literature.
Pulldown Assay for this compound Target Identification
This method is used to identify proteins that physically interact with this compound.
-
Bait Preparation: this compound is immobilized on photocrosslinker beads. A structurally similar but less active compound (e.g., PHY65) is used as a negative control.
-
Cell Lysate Preparation: High-grade serous ovarian cancer (HGSOC) cells (e.g., OVCAR8, OVCAR3) are lysed to release cellular proteins.
-
Incubation: The cell lysate is incubated with the this compound-conjugated beads and control beads to allow for protein binding.
-
Washing: The beads are washed multiple times with a wash buffer to remove non-specifically bound proteins.
-
Elution: The protein complexes are eluted from the beads.
-
Analysis: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and identified using mass spectrometry.[1][5][6][7]
-
Competition Pulldown: To confirm the specificity of the interaction, the pulldown assay is repeated with the addition of increasing concentrations of free this compound to compete with the bead-bound this compound for CAS binding.[5]
Western Blot for PARP Cleavage
This assay is a hallmark of apoptosis detection.
-
Cell Treatment and Lysis: OVCAR8 cells (control and CAS-overexpressing) are treated with this compound (10 nM) or a vehicle control (DMSO) for 48 hours. Cells are then lysed in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated on a polyacrylamide gel and then transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight at 4°C with a primary antibody that recognizes both full-length PARP (116 kDa) and cleaved PARP (89 kDa).
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][9][10]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay quantitatively determines the percentage of apoptotic cells.
-
Cell Treatment: OVCAR8 cells (control and CAS-overexpressing) are treated with this compound (10 nM) or a vehicle control (DMSO) for 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected and washed with ice-cold PBS.
-
Staining: Cells are resuspended in 1X Binding Buffer. Annexin V-FITC is added to the cell suspension and incubated for 15 minutes at room temperature in the dark. Propidium Iodide (PI) staining solution is added just before analysis.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
Alternative Approaches and Comparative Analysis
While the presented data strongly supports the interaction between this compound and CAS, other techniques could be employed for further validation.
Table 3: Comparison of Protein-Protein Interaction Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Co-Immunoprecipitation (Co-IP) | An antibody against a "bait" protein is used to pull down the protein and its binding partners from a cell lysate. | Detects interactions in a near-native cellular environment; can identify endogenous interactions. | May detect indirect interactions; antibody quality is critical. |
| Yeast Two-Hybrid (Y2H) | Interaction between two proteins in the yeast nucleus activates a reporter gene. | High-throughput screening for novel interactions; detects in vivo interactions. | High rate of false positives; interactions must occur in the nucleus. |
| Surface Plasmon Resonance (SPR) | Measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time. | Label-free; provides quantitative data on binding affinity and kinetics. | In vitro method; may not reflect cellular conditions. |
| Förster Resonance Energy Transfer (FRET) | Measures the transfer of energy between two fluorescently tagged proteins when in close proximity. | Can visualize and quantify interactions in living cells; provides spatial information. | Requires fluorescent tagging of proteins; distance-dependent. |
Conclusion
The data presented in this guide provides robust validation for the functional interaction between the small molecule this compound and the CAS/CSE1L protein. The mitigation of this compound-induced apoptosis and cytotoxicity in CAS-overexpressing cells underscores the importance of this interaction in the compound's mechanism of action. The detailed experimental protocols and comparative analysis of validation methods offer a valuable resource for researchers in oncology and drug development who are investigating novel therapeutic strategies targeting the nucleocytoplasmic transport and apoptosis pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer. - OAK Open Access Archive [oak.novartis.com]
- 3. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
A Comparative Guide to the Mechanisms of PHY34, Importazole, and KPT-330
In the intricate landscape of cellular biology, the regulation of nucleocytoplasmic transport is paramount for maintaining homeostasis and preventing diseases such as cancer. This transport system, governed by a family of proteins including importins and exportins, ensures the correct localization of proteins and RNA. The disruption of this machinery is a hallmark of many cancers, making its components attractive therapeutic targets. This guide provides an objective comparison of three small molecule inhibitors—PHY34, importazole, and KPT-330 (selinexor)—that interfere with nuclear transport through distinct mechanisms.
Core Mechanisms of Action: A Tale of Three Targets
While all three compounds disrupt cellular processes linked to nuclear trafficking, their primary molecular targets and resulting downstream effects are fundamentally different.
-
This compound: A Dual-Action Inhibitor Targeting Autophagy and Nuclear Import. this compound is a synthetic small molecule with a complex mechanism of action. Primarily, it acts as a potent inhibitor of late-stage autophagy by targeting the ATP6V0A2 subunit of the vacuolar-type H+-ATPase (V-ATPase).[1][2] This inhibition prevents the acidification of lysosomes, a critical step for the fusion with autophagosomes and subsequent degradation of cellular waste. The result is an accumulation of autophagosomes and the induction of apoptosis.[1][2] Concurrently, this compound interacts with the Cellular Apoptosis Susceptibility (CAS) protein, also known as CSE1L, which is essential for recycling importin α back to the cytoplasm. By binding to CAS, this compound alters the localization of nuclear cargo, representing a secondary impact on the nucleocytoplasmic transport pathway.[1][2]
-
Importazole: A Specific Blocker of Importin-β-Mediated Nuclear Import. Importazole is a well-characterized inhibitor that specifically targets importin-β (also known as Karyopherin β1 or KPNB1).[3][4] It disrupts the classical nuclear import pathway by interfering with the function of importin-β, likely by altering its interaction with the small GTPase Ran in its GTP-bound state (RanGTP).[3][5][6] This blockage prevents proteins containing a classical nuclear localization signal (NLS) from entering the nucleus.[3][7] This action is highly specific, as importazole does not affect transportin-mediated nuclear import or CRM1-mediated nuclear export.[3][4][5] Its most notable effects are observed during cell division, where it causes significant defects in mitotic spindle assembly.[3][6][8]
-
KPT-330 (Selinexor): A Selective Inhibitor of Nuclear Export (SINE). KPT-330, clinically known as selinexor, is a first-in-class Selective Inhibitor of Nuclear Export (SINE).[9][10] Its mechanism involves the specific and covalent inhibition of Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[11][12] XPO1 is the primary export receptor for a wide range of cargo, including the majority of tumor suppressor proteins (TSPs) like p53, IκB-α, and Rb, as well as growth-regulatory proteins.[10][12] In many cancers, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these TSPs in the cytoplasm.[10] By blocking XPO1, KPT-330 forces the nuclear retention and subsequent activation of TSPs, triggering cell cycle arrest and apoptosis selectively in cancer cells.[10][13][14]
Signaling and Mechanistic Pathways
The diagrams below illustrate the distinct points of intervention for each compound within the cellular machinery.
Caption: Importazole inhibits the function of Importin β.
Caption: KPT-330 (Selinexor) inhibits the XPO1 export protein.
Caption: this compound has a dual mechanism of action.
Quantitative Data Comparison
The potency and efficacy of these inhibitors vary significantly, reflecting their different molecular targets and mechanisms.
| Feature | This compound | Importazole | KPT-330 (Selinexor) |
| Primary Target(s) | V-ATPase (ATP6V0A2 subunit), CAS/CSE1L[1][2] | Importin-β (KPNB1)[3][4] | Exportin 1 (XPO1/CRM1)[9][11] |
| Core Mechanism | Inhibition of late-stage autophagy; alteration of nuclear cargo trafficking[1][2] | Inhibition of classical nuclear protein import[3][7] | Inhibition of nuclear protein export[10][13] |
| Reported Potency | Picomolar to mid-nanomolar range (e.g., ED50 ~6.3 nM in autophagic flux assay)[1] | Micromolar range (e.g., effective at 40-100 µM)[1][4][15] | Low to mid-nanomolar range (e.g., IC50 of 34-203 nM in T-ALL cell lines)[1][16] |
| Key Downstream Effect | Induction of apoptosis via autophagy blockage[1][2] | Mitotic spindle assembly defects, G2/M arrest, apoptosis[3][17] | Nuclear retention and activation of tumor suppressor proteins, leading to apoptosis[10][14] |
| Selectivity | Appears distinct from KPNB1 and XPO1 inhibitors[1] | Specific to importin-β-mediated import; does not affect transportin or CRM1 pathways[3][5] | Selective for XPO1[9] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare these inhibitors.
Nuclear Import/Export Assay
Objective: To visualize and quantify the effect of an inhibitor on the nuclear localization of fluorescently tagged cargo proteins.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or HEK293) on glass coverslips. For specific assays, use cell lines stably expressing a fluorescent reporter like GFP-NLS (for import) or NFAT-GFP (for import/export dynamics).
-
Permeabilization (for in vitro import): For import assays, cells can be permeabilized with a mild detergent like digitonin to allow entry of purified transport factors and cargo.[3]
-
Treatment: Incubate live or permeabilized cells with the inhibitor (e.g., 40 µM importazole) or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).[4] For export assays, cells may first be stimulated (e.g., with ionomycin for NFAT-GFP) to induce nuclear import of the reporter before adding the export inhibitor.[4]
-
Fixation and Staining: Fix the cells with 4% formaldehyde. Stain the nuclei with a DNA dye such as Hoechst to delineate nuclear boundaries.[4]
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of import or export inhibition.
Autophagic Flux Assay
Objective: To measure the progression of autophagy from autophagosome formation to lysosomal degradation.
Methodology:
-
Cell Line: Use a cell line (e.g., HeLa) stably expressing a tandem fluorescent LC3B reporter (mCherry-eGFP-LC3B). In neutral pH environments like autophagosomes, both GFP and mCherry fluoresce (yellow puncta). In the acidic autolysosome, the GFP signal is quenched, leaving only mCherry fluorescence (red puncta).[1]
-
Treatment: Treat cells with the compound of interest (e.g., this compound, KPT-330) or controls (e.g., bafilomycin A1 as a late-stage inhibitor) for a set period (e.g., 24 hours).[1]
-
Imaging: Acquire images using a confocal fluorescence microscope.
-
Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in yellow puncta without a corresponding increase in red puncta indicates a blockage in autophagic flux, characteristic of a late-stage inhibitor like this compound.[1]
Cell Viability and Apoptosis Assays
Objective: To determine the cytotoxic potency of the inhibitors and confirm the induction of apoptosis.
Methodology:
-
Cell Viability (IC50 Determination):
-
Apoptosis (Western Blot):
-
Treat cells with the inhibitor at a concentration around its IC50.
-
Lyse the cells and perform SDS-PAGE on the protein lysates.
-
Transfer proteins to a membrane and probe with antibodies against apoptosis markers, such as cleaved PARP (c-PARP) and cleaved caspase-3.[1][14] An increase in these cleaved forms confirms apoptosis.
-
General Experimental Workflow
The logical flow for comparing these inhibitors typically follows a multi-faceted approach to connect the molecular mechanism to the cellular phenotype.
Caption: A typical workflow for comparing inhibitor efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importazole, a small molecule inhibitor of the transport receptor importin-β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Importazole, a small molecule inhibitor of the transport receptor importin-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Importazole | Cell Signaling Technology [cellsignal.com]
- 8. Dissection of Mitotic Ran Pathway Function Using the Small Molecule Importazole [escholarship.org]
- 9. axonmedchem.com [axonmedchem.com]
- 10. karyopharm.com [karyopharm.com]
- 11. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-cell acute lymphoblastic leukaemia and acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. The efficacy of selinexor (KPT-330), an XPO1 inhibitor, on non-hematologic cancers: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanism and therapeutic implications of selinexor (KPT-330) in liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. Therapeutic targeting of nuclear export and import receptors in cancer and their potential in combination chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of PHY34 Using CRISPR-Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRISPR-Cas9 technology with alternative methods for validating the on-target effects of PHY34, a promising synthetic small molecule with potent anti-cancer properties. Experimental data and detailed methodologies are presented to assist researchers in designing robust target validation studies.
This compound, a derivative of a natural compound, exhibits significant in vitro and in vivo activity against high-grade serous ovarian cancer.[1][2][3] Its mechanism of action is twofold: it inhibits late-stage autophagy by targeting the ATP6V0A2 subunit of the vacuolar H+-ATPase (V-ATPase) and it interacts with the cellular apoptosis susceptibility (CAS), also known as CSE1L, a key protein in nucleocytoplasmic transport.[1][2][3] Validating these on-target effects is a critical step in the preclinical development of this compound.
Comparing Target Validation Techniques: CRISPR-Cas9 vs. RNA interference (RNAi)
The gold standard for target validation is to demonstrate that the phenotypic effects of a compound are consistent with the genetic perturbation of its putative target. CRISPR-Cas9 and RNA interference (RNAi) are two powerful technologies for achieving this.
| Feature | CRISPR-Cas9 (Knockout) | RNA interference (siRNA/shRNA) |
| Mechanism of Action | Permanent gene disruption at the DNA level. | Transient gene silencing at the mRNA level. |
| Effect | Complete and permanent loss of protein expression (knockout). | Partial and temporary reduction in protein expression (knockdown). |
| Specificity | High, with off-target effects being a consideration that can be mitigated by careful guide RNA design. | Prone to off-target effects due to partial sequence complementarity. |
| Efficiency | Can achieve complete knockout, leading to clearer phenotypic readouts. | Knockdown efficiency can be variable, potentially leading to ambiguous results. |
| Experimental Complexity | More complex initial setup for generating stable knockout cell lines. | Relatively simpler and faster for transient knockdown experiments. |
| Duration of Effect | Permanent, allowing for long-term studies. | Transient, requiring repeated treatments for sustained effects. |
Experimental Validation of this compound Targets using CRISPR-Cas9
To definitively validate that the cytotoxic effects of this compound are mediated through ATP6V0A2 and CSE1L/CAS, a CRISPR-Cas9 knockout strategy can be employed. This involves generating cell lines where either the ATP6V0A2 or CSE1L gene is inactivated. The sensitivity of these knockout cell lines to this compound is then compared to that of wild-type cells. A loss of sensitivity in the knockout cells provides strong evidence for on-target activity.
While a specific study detailing the use of CRISPR-Cas9 to generate the mutant cell lines for this compound validation has not been identified, the original research on this compound did compare its activity in wild-type cells versus mutant cells resistant to V-ATPase inhibitors, demonstrating the importance of a functional ATP6V0A2 for its cytotoxic effect.[2][3] The following protocol outlines a general workflow for validating these targets using CRISPR-Cas9.
Experimental Workflow for CRISPR-Cas9 Mediated Target Validation of this compound
Detailed Methodologies
1. Single Guide RNA (sgRNA) Design and Vector Construction:
-
sgRNA Design: Design at least two to three sgRNAs targeting early exons of ATP6V0A2 and CSE1L to maximize the likelihood of generating a loss-of-function frameshift mutation. Use publicly available design tools (e.g., CHOPCHOP, GenScript's gRNA design tool) to identify sgRNAs with high on-target scores and low off-target potential.
-
Vector Selection: Clone the designed sgRNA sequences into a lentiviral vector co-expressing Cas9 nuclease and a selectable marker (e.g., puromycin resistance or a fluorescent protein like GFP). The lentiCRISPRv2 plasmid is a commonly used vector for this purpose.
2. Cell Line Engineering:
-
Cell Culture: Culture a relevant cancer cell line (e.g., OVCAR3, a high-grade serous ovarian cancer cell line) under standard conditions.
-
Lentiviral Production and Transduction: Produce lentiviral particles by transfecting HEK293T cells with the sgRNA-Cas9 vector and packaging plasmids. Transduce the target cancer cell line with the lentiviral particles.
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin) or by fluorescence-activated cell sorting (FACS) if a fluorescent marker is used.
3. Knockout Validation:
-
Single-Cell Cloning: Isolate single cells from the selected population into 96-well plates to generate clonal cell lines.
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the genomic region targeted by the sgRNA using PCR and sequence the amplicons (Sanger sequencing) to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Protein Expression Analysis: Perform Western blotting to confirm the absence of ATP6V0A2 or CSE1L/CAS protein expression in the knockout clones compared to wild-type cells.
4. Phenotypic Assays:
-
Cell Viability Assays: Treat wild-type and knockout cell lines with a dose range of this compound for 48-72 hours. Measure cell viability using assays such as MTT or SRB. A significant increase in the IC50 value for this compound in the knockout cells compared to wild-type cells would indicate on-target activity.
-
Apoptosis Assays: Assess the induction of apoptosis in wild-type and knockout cells following this compound treatment using methods like Annexin V/Propidium Iodide staining followed by flow cytometry or by measuring the cleavage of PARP via Western blot.
-
Autophagy Assays: To confirm the role of ATP6V0A2 in this compound-induced autophagy inhibition, perform autophagy flux assays. This can be done by measuring the levels of LC3-II in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in both wild-type and ATP6V0A2 knockout cells treated with this compound.
Signaling Pathways of this compound Targets
ATP6V0A2 Signaling and its Role in Autophagy
ATP6V0A2 is a component of the V-ATPase, a proton pump responsible for acidifying intracellular compartments like lysosomes. This acidification is crucial for the function of lysosomal enzymes and the fusion of autophagosomes with lysosomes to form autolysosomes, a key step in late-stage autophagy. By inhibiting ATP6V0A2, this compound is thought to disrupt this process, leading to an accumulation of autophagosomes and ultimately cell death.
CSE1L/CAS Signaling in Cancer
CSE1L/CAS is a multifunctional protein involved in nucleocytoplasmic transport, cell proliferation, and apoptosis. It is often overexpressed in various cancers and its expression levels can correlate with poor prognosis. CSE1L/CAS is implicated in several key cancer-related signaling pathways, including the RAS/RAF/MAPK/ERK and PI3K/AKT/mTOR pathways. This compound's interaction with CSE1L/CAS may disrupt these pro-survival pathways, contributing to its anti-cancer effects.
Conclusion
CRISPR-Cas9-mediated gene knockout is a powerful and precise tool for validating the on-target effects of novel therapeutic compounds like this compound. By generating cell lines deficient in the putative targets, ATP6V0A2 and CSE1L/CAS, researchers can definitively link the compound's activity to these specific proteins. This approach provides a higher level of confidence compared to transient knockdown methods like RNAi and is an essential step in the rigorous preclinical evaluation of new cancer drugs. The methodologies and comparative data presented in this guide are intended to facilitate the design and execution of these critical target validation studies.
References
- 1. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of PHY34's anticancer activity in different labs
A detailed analysis of the pre-clinical anticancer efficacy of PHY34, a novel synthetic small molecule, reveals a potent and unique mechanism of action against high-grade serous ovarian cancer (HGSOC). While direct cross-validation of this compound's anticancer activity across different laboratories is not yet publicly available, a comprehensive initial study provides a strong foundation for its potential as a therapeutic candidate. This guide offers an objective comparison of this compound's performance against other compounds, based on the currently available experimental data.
This compound, a synthetic analog inspired by compounds from the Phyllanthus genus, has demonstrated significant in vitro and in vivo anticancer properties.[1][2][3][4] Research has elucidated its distinct mechanism, which involves the induction of apoptosis in cancer cells through the inhibition of late-stage autophagy.[1][2][3][4] This guide will delve into the quantitative data from key experiments, outline the methodologies used, and visualize the compound's signaling pathway and experimental workflows.
Comparative Efficacy of this compound
The initial research on this compound provides compelling data on its potency, particularly when compared to other inhibitors of the nucleocytoplasmic transport pathway.
Table 1: Comparative in vitro cytotoxicity of this compound
| Compound | Target Pathway | Potency (OVCAR8 & OVCAR3 cells) | Reference |
| This compound | V-ATPase (ATP6V0A2 subunit) & CAS/CSE1L | Potent cytotoxicity | [2] |
| Importazole | KPNB1 inhibitor | Micromolar potency | [2] |
| KPT-330 (Selinexor) | XPO1 inhibitor | Mid-nanomolar potency | [2] |
Furthermore, this compound's ability to induce cell death is highly specific to its molecular target.
Table 2: this compound activity in ATP6V0A2 wild-type vs. mutant cell lines
| Cell Line | This compound Concentration for Cell Death Induction | Reference |
| ATP6V0A2 wild-type | 246 pM | [1][2] |
| ATP6V0A2 V823 mutant | Resistant up to 55.46 nM | [1][2] |
In vivo studies using xenograft models of ovarian cancer have also demonstrated this compound's ability to significantly reduce tumor burden.[1][2][3][4]
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the anticancer activity of this compound.
Cell Viability and Cytotoxicity Assays: High-grade serous ovarian cancer cell lines (OVCAR8 and OVCAR3) and a colon cancer cell line (HT-29) were used.[3] Cells were treated with varying concentrations of this compound, importazole, and KPT-330 to determine their dose-response curves and respective potencies.[2] Cell viability was likely assessed using standard methods such as MTT or CellTiter-Glo assays.
In vivo Xenograft Studies: Ovarian cancer cells (OVCAR8 and OVCAR3) and colon cancer cells (HT-29) were embedded in biocompatible hollow fibers and implanted intraperitoneally in mice.[3] Another model involved intraperitoneal xenografts of OVCAR8-RFP cells.[3] Mice were treated with this compound, a vehicle control, or a chemotherapeutic control (paclitaxel).[3] Tumor burden was quantified over time using methods like measuring the survival of cells within the retrieved fibers or through imaging of fluorescently labeled tumor cells (IVIS imaging).[3]
Target Identification using Chemoproteomics: A mass spectrometry-based chemoproteomics approach was utilized to identify the molecular targets of this compound.[1][2] This involved an unbiased pulldown assay with this compound, which led to the identification of the cellular apoptosis susceptibility (CAS) protein (CSE1L) as a likely candidate.[1][2]
Mechanism of Action Studies: To confirm the role of CAS, overexpression and knockdown experiments were performed. Overexpression of CAS was shown to reduce this compound-induced apoptosis, as measured by PARP cleavage and Annexin V staining.[1][2] The interaction with the ATP6V0A2 subunit of V-ATPase was validated by comparing the cytotoxic effects of this compound on wild-type and mutant cell lines.[1][2]
Visualizing the Molecular Pathway and Experimental Design
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its evaluation.
Caption: Proposed signaling pathway of this compound's anticancer activity.
Caption: General experimental workflow for evaluating this compound.
References
- 1. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Apoptotic Effects of PHY34 and Bafilomycin A1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptotic effects of PHY34, a novel synthetic small molecule, and bafilomycin A1, a well-established autophagy inhibitor. Both compounds are potent inducers of apoptosis through the inhibition of vacuolar H+-ATPase (V-ATPase), a key player in cellular homeostasis. This document summarizes their mechanisms of action, presents comparative quantitative data, details relevant experimental protocols, and visualizes the signaling pathways involved.
At a Glance: Key Differences and Similarities
| Feature | This compound | Bafilomycin A1 |
| Primary Target | ATP6V0A2 subunit of V-ATPase[1][2] | V0c subunit of V-ATPase[3] |
| Additional Target | Cellular Apoptosis Susceptibility (CAS/CSE1L) protein[1][2] | Acts as a K+ ionophore[4] |
| Potency (Autophagy Inhibition) | More potent (ED50 = 6.29 nM) | Less potent (ED50 = 29.1 nM) |
| Mechanism of Apoptosis | Primarily through late-stage autophagy inhibition[1][2] | Caspase-dependent and -independent pathways[3][5] |
| Known Cell Line Efficacy | High-grade serous ovarian cancer (HGSOC)[1][2] | Various cancers including leukemia, pancreatic, and osteosarcoma[3] |
Quantitative Data Summary
The following table summarizes the available quantitative data on the efficacy of this compound and bafilomycin A1 in inducing cell death and inhibiting autophagy.
| Parameter | This compound | Bafilomycin A1 | Cell Line/System | Reference |
| ED50 (Autophagic Flux Inhibition) | 6.29 ± 0.716 nM | 29.1 ± 0.119 nM | HGSOC | |
| Cytotoxicity (Cell Death Induction) | 246 pM (in ATP6V0A2 wild-type cells) | - | HGSOC | [1][2] |
| IC50 (V-ATPase Inhibition) | - | ~0.44 nM | Cell-free assay | |
| Effective Concentration (Apoptosis) | Not specified | 1 nM | Pediatric B-ALL | [3] |
| IC50 (Cell Growth Inhibition) | Not specified | 10-50 nM | Various cell lines |
Unraveling the Mechanisms of Action
Both this compound and bafilomycin A1 function as inhibitors of V-ATPase, a proton pump essential for acidifying intracellular compartments like lysosomes. By disrupting this process, they block the final stage of autophagy, where cellular waste is degraded. This inhibition of the pro-survival autophagy pathway ultimately triggers apoptosis.
This compound: A Dual-Targeting Approach
This compound exhibits a more targeted mechanism. It specifically binds to the ATP6V0A2 subunit of the V-ATPase.[1][2] This interaction disrupts lysosomal acidification, leading to an accumulation of autophagosomes and the induction of apoptosis. Furthermore, this compound interacts with the Cellular Apoptosis Susceptibility (CAS) protein, also known as CSE1L.[1][2] This interaction appears to be crucial for its full apoptotic effect, as overexpression of CAS has been shown to reduce this compound-induced apoptosis.[1][2]
Bafilomycin A1: A Multifaceted Inhibitor
Bafilomycin A1 is a more broadly studied V-ATPase inhibitor that binds to the V0c subunit.[3] Its inhibition of V-ATPase leads to a blockage of autophagosome-lysosome fusion, thereby inducing apoptosis.[3][4][6] Depending on the cellular context and concentration, bafilomycin A1 can trigger either caspase-dependent or caspase-independent apoptosis.[3][5] The caspase-independent pathway involves the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.[3] Additionally, bafilomycin A1 can act as a potassium ionophore, disrupting mitochondrial membrane potential and further contributing to cell death.[4]
Visualizing the Signaling Pathways
The following diagrams illustrate the apoptotic signaling pathways initiated by this compound and bafilomycin A1.
Caption: this compound induces apoptosis by inhibiting the ATP6V0A2 subunit of V-ATPase and interacting with CAS.
Caption: Bafilomycin A1 induces apoptosis through multiple mechanisms including autophagy inhibition and mitochondrial damage.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the apoptotic effects of compounds like this compound and bafilomycin A1.
Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry
This assay quantifies the percentage of cells undergoing apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound or bafilomycin A1 for the specified time. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled fragments can then be visualized by fluorescence microscopy or flow cytometry.
Procedure:
-
Sample Preparation: Grow and treat cells on coverslips. Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Labeling: Incubate the fixed and permeabilized cells with a reaction mixture containing TdT and fluorescently labeled dUTPs at 37°C in a humidified chamber.
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI.
-
Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: A specific peptide substrate for caspase-3 is linked to a fluorescent reporter molecule. When caspase-3 is active in apoptotic cells, it cleaves the substrate, releasing the fluorescent molecule, which can be quantified.
Procedure:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to release their contents.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing the caspase-3 substrate.
-
Incubation: Incubate the mixture at 37°C to allow for enzymatic cleavage.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. The increase in fluorescence is proportional to the caspase-3 activity.
Conclusion
Both this compound and bafilomycin A1 are potent inducers of apoptosis through the inhibition of V-ATPase and subsequent disruption of autophagy. This compound demonstrates higher potency in autophagy inhibition and a more specific mechanism of action by targeting the ATP6V0A2 subunit and interacting with the CAS protein. Bafilomycin A1, while less potent in autophagy inhibition, exhibits a broader range of effects, including the induction of both caspase-dependent and -independent apoptosis and mitochondrial disruption through its ionophore activity. The choice between these two compounds for research or therapeutic development will depend on the specific context, including the cancer type and the desired molecular mechanism of action. Further head-to-head comparative studies are warranted to fully elucidate their differential apoptotic effects and therapeutic potential.
References
- 1. clyte.tech [clyte.tech]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
PHY34's Impact on Nuclear-Cytoplasmic Transport: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PHY34's performance in modulating nuclear-cytoplasmic transport with alternative inhibitors, supported by experimental data. This compound is a synthetic small molecule derived from a natural compound found in Phyllanthus plants, demonstrating potent anticancer activity, particularly in high-grade serous ovarian cancer (HGSOC).[1][2] Its mechanism of action involves the dual inhibition of the V-ATPase V0A2 subunit and the Cellular Apoptosis Susceptibility (CAS) protein, also known as CSE1L, a key player in nuclear-cytoplasmic transport.[1][2] This interference with cellular trafficking ultimately leads to apoptosis and late-stage autophagy inhibition in cancer cells.[1][2]
Comparative Analysis of Nuclear-Cytoplasmic Transport Inhibitors
This compound exhibits a distinct mechanism and potency when compared to other known inhibitors of nuclear-cytoplasmic transport. The following table summarizes the key differences based on experimental data in HGSOC cell lines.
| Feature | This compound | Importazole | KPT-330 (Selinexor) |
| Primary Target(s) | ATP6V0A2, CAS (CSE1L)[1][2] | Karyopherin β1 (KPNB1)[1] | Exportin 1 (XPO1)[1] |
| Mechanism of Action | Inhibits V-ATPase function and alters nuclear localization of proteins by interacting with CAS.[1][2] | Inhibits the binding of Karyopherin β1 to importin α, disrupting nuclear import. | Covalently binds to and inhibits XPO1, blocking the nuclear export of tumor suppressor proteins.[1] |
| Potency (HGSOC cells) | Mid-nanomolar to picomolar range (e.g., 246 pM in ATP6V0A2 wild-type cells)[1][2] | Micromolar potency[1] | Mid-nanomolar potency[1] |
| Downstream Effects | Induces apoptosis and late-stage autophagy inhibition.[1][2] | Primarily disrupts nuclear import. | Leads to the nuclear accumulation of tumor suppressor proteins, inducing apoptosis. |
Experimental Validation of this compound's Impact
The effects of this compound on nuclear-cytoplasmic transport and its anticancer properties have been validated through a series of key experiments.
Quantitative Proteomics
Quantitative proteomics analysis of nuclear and cytoplasmic fractions of OVCAR3 cells treated with this compound (100 nM) revealed significant changes in the subcellular localization of multiple proteins.[1] Ingenuity Pathway Analysis identified top differentially regulated pathways and biological functions, confirming the disruption of nuclear-cytoplasmic transport.[1]
Table 1: Top Differentially Regulated Pathways upon this compound Treatment (OVCAR3 cells) [1]
| Pathway/Biological Function | Regulation |
| EIF2 Signaling | Altered |
| Regulation of eIF4 and p70S6K Signaling | Altered |
| mTOR Signaling | Altered |
| Protein Ubiquitination Pathway | Altered |
| Mitotic Roles of Polo-Like Kinase | Altered |
Immunoblotting and Immunofluorescence
Immunoblotting was used to validate the proteomics data by examining the expression of key proteins in nuclear and cytoplasmic fractions of HGSOC cell lines (OVCAR3, OVCAR4, and OVCAR8) treated with this compound.[1] These experiments confirmed the altered localization of proteins such as KPNA2.[1] Immunofluorescence imaging further visualized the mislocalization of nuclear cargo in response to this compound treatment.[1]
Functional Assays
The functional consequences of this compound treatment were assessed using various assays:
-
Apoptosis Assays: PARP cleavage and Annexin V staining demonstrated that this compound induces apoptosis in HGSOC cells.[1][2] Overexpression of CAS was shown to reduce this compound-induced apoptosis.[1][2]
-
Autophagy Assays: LC3B puncta and autophagic flux assays in mCherry-eGFP-HeLa cells confirmed that this compound inhibits late-stage autophagy.[1]
-
Cell Viability Assays: Dose-response curves showed the potent cytotoxic effects of this compound on HGSOC cell lines.[1]
Experimental Protocols
Cell Culture and Drug Treatment
HGSOC cell lines (OVCAR3, OVCAR8) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were treated with varying concentrations of this compound, importazole, or KPT-330 for specified durations (e.g., 4 hours for eGFP-HeLa cells, 24 hours for HGSOC cell lines) before harvesting for subsequent analysis.[1]
Nuclear-Cytoplasmic Fractionation and Immunoblotting
Cells were lysed and fractionated to separate nuclear and cytoplasmic components using a commercial kit. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., CAS, KPNA2, PARP, LC3B) and appropriate loading controls.[1]
Quantitative Proteomics
Nuclear and cytoplasmic fractions from control and this compound-treated cells were subjected to in-solution digestion. The resulting peptides were analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The data was then analyzed using software such as MaxQuant for protein identification and quantification, followed by pathway analysis using tools like Ingenuity Pathway Analysis.[1]
Immunofluorescence
Cells grown on coverslips were treated with this compound, fixed, permeabilized, and blocked. They were then incubated with primary antibodies against the protein of interest, followed by fluorescently labeled secondary antibodies. Nuclei were counterstained with DAPI. Images were acquired using a confocal microscope.[1]
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for validating this compound's effects.
Caption: Logical relationship of this compound's mechanism of action.
References
Safety Operating Guide
PHY34: Comprehensive Disposal and Safety Procedures
For Immediate Use by Laboratory Personnel
This document provides detailed safety protocols and step-by-step disposal procedures for PHY34, a potent inhibitor of late-stage autophagy. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance. This compound is a synthetic small molecule with significant cytotoxic properties, necessitating careful handling and disposal.[1][2][3]
Core Safety and Handling Data
All personnel handling this compound must be familiar with its properties and associated hazards. The following table summarizes key quantitative data for this compound.
| Property | Data | Source(s) |
| Chemical Name | 4-[[(3aS,4R,6S,7R,7aR)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-naphtho[2,3-c]furan-1(3H)-one | [4] |
| CAS Number | 2130033-55-3 | [1] |
| Molecular Formula | C₃₀H₃₀O₁₂ | [1][5] |
| Molecular Weight | 582.6 g/mol | [1] |
| Physical State | Solid | [1] |
| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlEthanol: 10 mg/mlDMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml | [1] |
| Biological Activity | Inhibitor of late-stage autophagy; cytotoxic to ovarian cancer cells (IC₅₀ = 4 nM); induces apoptosis.[1][3] | [1][3] |
Experimental Protocols: Disposal of this compound Waste
The following protocols are mandatory for the disposal of all waste streams contaminated with this compound. Due to its cytotoxic nature, all this compound waste is considered hazardous chemical waste.
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to unused or expired pure this compound powder and any solids grossly contaminated with this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Containment: Conduct all handling of solid this compound within a certified chemical fume hood.
-
Waste Collection:
-
Carefully place the original vial or container with the solid this compound into a larger, sealable, and clearly labeled hazardous waste container.
-
Do not attempt to remove the powder from its original container.
-
If transferring is unavoidable, use spark-proof tools and ensure the receiving container is appropriate for solid chemical waste.
-
-
Labeling: The outer container must be labeled with:
-
"Hazardous Waste - Cytotoxic"
-
"this compound (CAS: 2130033-55-3)"
-
Accumulation Start Date
-
Principal Investigator's Name and Lab Location
-
-
Storage: Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
Protocol 2: Disposal of Contaminated Labware
This protocol applies to disposable labware such as pipette tips, microfuge tubes, and culture plates that have come into contact with this compound.
-
Segregation: All disposable items that have directly contacted this compound must be segregated from regular lab trash.
-
Collection:
-
Place all contaminated solid waste into a designated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.
-
This container should be clearly marked with a biohazard symbol if the materials are also biologically contaminated, and with a "Cytotoxic" label.
-
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for cytotoxic waste.
-
Sealing and Labeling: When the container is three-quarters full, securely seal the inner bag and then the outer container. Label the container as described in Protocol 1.
-
Disposal: Contact EHS for pickup and incineration.
Protocol 3: Disposal of Liquid this compound Waste
This protocol applies to solutions containing this compound, such as stock solutions in DMSO or experimental media.
-
Waste Collection:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene bottle).
-
Do not mix with other chemical waste streams unless explicitly permitted by your EHS office.
-
-
Labeling: Label the liquid waste container with:
-
"Hazardous Waste - Cytotoxic"
-
"this compound in [Solvent Name, e.g., DMSO]"
-
Estimate the concentration of this compound and list all solvent components and their percentages.
-
-
Storage: Keep the waste container tightly sealed and store it in secondary containment within a designated hazardous waste accumulation area.
-
Disposal: Arrange for disposal through your institution's EHS office. Under no circumstances should liquid waste containing this compound be poured down the drain.
Visualized Workflows and Pathways
The following diagrams illustrate the decision-making process for this compound disposal and its mechanism of action.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Caption: this compound inhibits V-ATPase, blocking autophagic flux and inducing apoptosis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. PHY-34 [jknbiochem.net]
- 5. biocompare.com [biocompare.com]
Essential Safety and Logistics for Handling PHY34
For researchers, scientists, and drug development professionals working with PHY34, a potent cytotoxic compound and late-stage autophagy inhibitor, stringent adherence to safety protocols is paramount.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given that this compound is a cytotoxic agent, comprehensive personal protective equipment is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double gloving with chemotherapy-rated gloves is required. The outer glove should be disposed of immediately after handling the compound. |
| Body Protection | Laboratory Coat | A dedicated, disposable, back-closing gown made of a low-permeability fabric should be worn. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is necessary when handling the powdered form of this compound or when there is a risk of aerosolization. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect the eyes from potential splashes or aerosols. |
| Face Protection | Face Shield | A full-face shield should be worn in conjunction with safety goggles, especially during procedures with a high risk of splashing. |
Operational Plan: Handling and Preparation
All handling of this compound must occur within a designated controlled area to minimize the risk of contamination.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.[3]
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area at -20°C.[2]
-
Access to the storage area should be restricted to authorized personnel only.
Preparation of Solutions:
-
All manipulations involving solid or concentrated this compound, including weighing and reconstituting, must be performed in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).
-
This compound is soluble in organic solvents such as DMSO and ethanol.[2] Prepare stock solutions within the BSC.
-
For aqueous solutions, first dissolve this compound in DMSO and then dilute with the aqueous buffer. Aqueous solutions should not be stored for more than one day.[2]
Experimental Workflow:
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
